molecular formula C13H20N2O2 B1427957 N-(3,5-dimethoxyphenyl)piperidin-3-amine CAS No. 1282848-82-1

N-(3,5-dimethoxyphenyl)piperidin-3-amine

Cat. No.: B1427957
CAS No.: 1282848-82-1
M. Wt: 236.31 g/mol
InChI Key: QPKNZKVCHDORJB-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)piperidin-3-amine is a chemical building block of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel multi-target therapeutic agents. Its molecular structure incorporates a piperidine ring, a privileged scaffold in drug discovery known for its presence in compounds that interact with central nervous system (CNS) targets. Recent scientific studies have highlighted that the piperidine moiety is a critical structural element for achieving high affinity at both the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R) . This dual-target potential is a key area of investigation for treating neuropsychiatric disorders and neuropathic pain . Furthermore, the 3,5-dimethoxyphenyl group is a recognized pharmacophore in the design of kinase inhibitors, such as Fibroblast Growth Factor Receptor-1 (FGFR1) inhibitors, which are being explored for their anti-cancer properties . As such, this compound serves as a versatile intermediate for researchers synthesizing and evaluating new compounds for potential applications in neuroscience and oncology. It is offered strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-16-12-6-11(7-13(8-12)17-2)15-10-4-3-5-14-9-10/h6-8,10,14-15H,3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKNZKVCHDORJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC2CCCNC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CAS number and identifiers for N-(3,5-dimethoxyphenyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(3,5-dimethoxyphenyl)piperidin-3-amine: Identifiers, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the chemical compound N-(3,5-dimethoxyphenyl)piperidin-3-amine. It details the core chemical identifiers, including its CAS number, and presents its structural information. The piperidine moiety is a prevalent scaffold in medicinal chemistry, and this guide explores the potential synthetic pathways and research applications of this specific derivative.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties and potential utility of novel piperidine compounds.

Chemical Identity and Core Identifiers

The unique identification of a chemical compound is fundamental for research, development, and regulatory purposes. The following table summarizes the key identifiers for N-(3,5-dimethoxyphenyl)piperidin-3-amine.

IdentifierValueSource
CAS Number 1282848-82-1
IUPAC Name N-(3,5-dimethoxyphenyl)-3-piperidinamine
Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
InChI Code 1S/C13H20N2O2/c1-16-12-6-11(7-13(8-12)17-2)15-10-4-3-5-14-9-10/h6-8,10,14-15H,3-5,9H2,1-2H3
InChI Key QPKNZKVCHDORJB-UHFFFAOYSA-N
MDL Number MFCD16428399
Physical Form Oil
Purity 95%
Storage Room Temperature

Structural Information

The chemical structure of N-(3,5-dimethoxyphenyl)piperidin-3-amine is composed of a central piperidine ring substituted at the 3-position with an amino group, which is in turn bonded to a 3,5-dimethoxyphenyl group.

Caption: 2D Chemical Structure of N-(3,5-dimethoxyphenyl)piperidin-3-amine.

The Piperidine Scaffold in Drug Discovery

The piperidine ring is a fundamental heterocyclic motif frequently incorporated into the structure of pharmaceuticals and naturally occurring alkaloids.[1][2] Its prevalence stems from its ability to introduce a basic nitrogen atom, which can be crucial for modulating pharmacokinetic and pharmacodynamic properties, and its conformational flexibility, which allows for optimal binding to biological targets.[2] Piperidine derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antiviral, antimicrobial, and analgesic effects.[4]

Proposed Synthetic Pathway and Rationale

While a specific, published synthetic route for N-(3,5-dimethoxyphenyl)piperidin-3-amine was not identified, a plausible and efficient synthesis can be designed based on established methodologies for the formation of substituted piperidines.[5][6][7] A logical approach would involve the reductive amination of a suitable piperidone precursor with 3,5-dimethoxyaniline.

Experimental Protocol: Reductive Amination

Step 1: Reaction Setup

  • To a solution of N-Boc-3-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added 3,5-dimethoxyaniline (1.1 eq).

  • The reaction mixture is stirred at room temperature for 30 minutes to facilitate imine formation.

Causality: The initial step involves the formation of an imine intermediate between the ketone of the piperidone and the primary amine of the aniline. The use of a slight excess of the aniline helps to drive this equilibrium towards the product.

Step 2: Reduction

  • A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent commonly used for reductive aminations. Its use minimizes the over-reduction of the ketone starting material.

Step 3: Workup and Purification

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield N-Boc-N-(3,5-dimethoxyphenyl)piperidin-3-amine.

Step 4: Deprotection

  • The purified N-Boc protected intermediate is dissolved in a solution of hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in DCM.

  • The reaction is stirred at room temperature until the deprotection is complete, as indicated by TLC or LC-MS.

  • The solvent is removed under reduced pressure, and the resulting residue is neutralized with a base to afford the final product, N-(3,5-dimethoxyphenyl)piperidin-3-amine.

Causality: The Boc protecting group is acid-labile and can be readily removed under these standard conditions to yield the free amine.

G cluster_0 Synthesis Workflow start N-Boc-3-piperidone + 3,5-dimethoxyaniline imine Imine Formation start->imine DCM or DCE reduction Reduction with NaBH(OAc)3 imine->reduction workup Aqueous Workup & Purification reduction->workup deprotection Boc Deprotection (Acidic Conditions) workup->deprotection Purified Intermediate product N-(3,5-dimethoxyphenyl) piperidin-3-amine deprotection->product

Caption: Proposed synthetic workflow for N-(3,5-dimethoxyphenyl)piperidin-3-amine.

Potential Research Applications

Given the diverse biological activities of piperidine derivatives, N-(3,5-dimethoxyphenyl)piperidin-3-amine represents a valuable scaffold for further investigation in several areas of drug discovery.

  • Central Nervous System (CNS) Agents: The piperidine core is present in numerous CNS-active drugs.[8] The lipophilicity and basicity of this compound make it a candidate for targeting receptors and enzymes within the CNS.

  • Oncology: Many piperidine-containing molecules have demonstrated anticancer properties.[4] This compound could be screened for activity against various cancer cell lines.

  • Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research. Piperidine derivatives have shown promise as antibacterial and antifungal compounds.[4]

Conclusion

N-(3,5-dimethoxyphenyl)piperidin-3-amine is a distinct chemical entity with the CAS number 1282848-82-1. While specific applications and detailed synthetic procedures for this molecule are not extensively documented in publicly available literature, its structural features, particularly the presence of the versatile piperidine scaffold, suggest its potential as a valuable building block in medicinal chemistry and drug discovery. The synthetic pathway proposed herein offers a reliable and scalable method for its preparation, enabling further exploration of its biological properties.

References

  • LookChem. Cas 127294-73-9,(R)-3-Aminopiperidine. Available from: [Link]

  • Organic Chemistry Portal. Piperidine synthesis. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • PubChemLite. N-(3,5-dimethoxyphenyl)piperidin-4-amine. Available from: [Link]

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]

  • Ataman Kimya. PIPERIDINE. Available from: [Link]

  • PubChem. 3,5-Dimethylpiperidine. Available from: [Link]

  • Wikipedia. 3-Phenylpiperidine. Available from: [Link]

  • DTIC. Piperidine Synthesis. Available from: [Link]

  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link]

  • Encyclopedia MDPI. Pharmacological Applications of Piperidine Derivatives. Available from: [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]

  • ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. Available from: [Link]

Sources

Technical Guide: Safety Profile and Toxicology of Dimethoxyphenyl Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethoxyphenyl piperidines (DMPPs) represent a privileged structural motif in medicinal chemistry, serving as the pharmacophore for numerous acetylcholinesterase inhibitors (e.g., Donepezil), sigma receptor ligands, and designer opioids. While valuable for drug discovery, this scaffold presents distinct toxicological challenges.

This guide moves beyond the standard Safety Data Sheet (SDS) to analyze the mechanistic toxicity of DMPPs. Specifically, it addresses the dual risks of hERG channel inhibition (cardiotoxicity) and metabolic bioactivation to reactive quinones (hepatotoxicity). It provides a self-validating framework for handling these compounds safely in a research setting.

Chemical Identity & Structural Activity Relationships (SAR)

The core structure discussed is 4-(3,4-dimethoxyphenyl)piperidine and its derivatives.[1]

PropertyDescription
CAS Number 5458-28-6 (Free base) / 121278-33-9 (HCl salt)
Molecular Formula C₁₃H₁₉NO₂
Key Structural Features 1.[2][3] Basic Nitrogen: pKa ~9–10. Protonated at physiological pH, driving cation-π interactions.2. Dimethoxy Benzene Ring: Electron-rich aromatic system prone to oxidative metabolism.3. Piperidine Linker: Flexible spacer often associated with hERG channel promiscuity.
Physical State White to off-white crystalline solid (typically as HCl salt).

GHS Classification & SDS Framework

While specific vendor SDSs vary, the following GHS classification represents a conservative safety baseline for DMPP derivatives, assuming the hydrochloride salt form which is often corrosive to mucous membranes.

Hazard Identification (GHS-US/EU)
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Cat. 4Harmful if swallowed.[4][5][6]H302
Skin Corrosion/Irritation Cat.[4] 1BCauses severe skin burns and eye damage.[4]H314
Serious Eye Damage Cat.[4] 1Causes serious eye damage.[4][6]H318
Aquatic Toxicity Acute 3Harmful to aquatic life.H402
Precautionary Highlights
  • P260: Do not breathe dusts or mists.[7][8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection (Nitrile gloves, min 0.11mm thickness).

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[5][6] Rinse skin with water.[5][6][8][9]

Deep Dive: Toxicological Mechanisms

This section details the causality behind the risks, moving beyond simple hazard codes.

Cardiotoxicity: The hERG Blockade Risk

The piperidine moiety is a classic "hERGophore." The protonated nitrogen mimics potassium ions, while the lipophilic dimethoxyphenyl group interacts with the aromatic residues (Tyr652 and Phe656) inside the hERG channel pore.

  • Mechanism: High-affinity blockade of the rapid delayed rectifier potassium current (

    
    ).
    
  • Consequence: QT interval prolongation

    
     Torsades de Pointes 
    
    
    
    Cardiac Arrest.
  • Risk Factor: Lipophilicity (LogP > 3) significantly increases hERG binding affinity in this class.

Metabolic Bioactivation: The Quinone Pathway

The electron-rich 3,4-dimethoxy ring is a substrate for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

  • O-Demethylation: CYP450 removes a methyl group, forming a catechol.

  • Oxidation: The catechol oxidizes (via P450 or auto-oxidation) to an ortho-quinone .

  • Toxicity: The electrophilic quinone reacts with nucleophilic protein residues (cysteine thiols) or DNA, causing cellular damage or immune sensitization.

Visualization: Metabolic Activation Pathway

MetabolicPathway Parent DMPP Parent (Lipophilic) Catechol Catechol Intermediate (Nucleophilic) Parent->Catechol CYP2D6/3A4 (O-Demethylation) Quinone o-Quinone (Electrophilic/Toxic) Catechol->Quinone Oxidation (-2e-, -2H+) Quinone->Catechol NQO1 Reductase (Detoxification) Adduct Protein/DNA Adduct (Cellular Damage) Quinone->Adduct Michael Addition (+ Protein-SH)

Figure 1: Bioactivation pathway of dimethoxyphenyl piperidines. The formation of reactive o-quinones drives hepatotoxicity risks.

Protocol: Safe Handling & Decontamination

This protocol uses a self-validating logic : you must confirm specific conditions (Validation Check) before proceeding to the next step. This prevents "autopilot" errors common in repetitive lab work.

Scope: Handling >100mg of DMPP salts in a research laboratory.

Phase 1: Preparation & PPE[6]
  • Engineering Control: Verify Fume Hood velocity is >0.5 m/s.

  • PPE Selection:

    • Hands: Double nitrile gloves (outer layer changed immediately upon splash).

    • Eyes: Chemical splash goggles (Safety glasses are insufficient for Corrosive Cat 1B).

    • Body: Lab coat + Chemical apron if handling solutions >1M.

Phase 2: Manipulation & Neutralization (The Workflow)

HandlingProtocol Start Start: Weighing/Transfer SpillCheck Check: Visible Dust/Spill? Start->SpillCheck Clean Standard Cleaning: 1. Wipe with 10% Detergent 2. Wipe with Water SpillCheck->Clean No Decon Decontamination Protocol: 1. Cover with weak acid (Citric) 2. Wipe with absorbent pads 3. Wash surface with soap SpillCheck->Decon Yes Validation VALIDATION STEP: Swipe surface with pH paper. Is pH neutral (6-8)? Clean->Validation Decon->Validation Repeat Repeat Cleaning Validation->Repeat No (Residue remains) Finish Disposal: Solid waste to HazBin Gloves to Contaminated Waste Validation->Finish Yes Repeat->Validation

Figure 2: Self-validating workflow for handling and decontamination. The pH validation step ensures the removal of corrosive residues.

Emergency Response Procedures

In the event of exposure, immediate action is required.[6][7][8][9] These steps prioritize neutralizing the corrosive nature of the hydrochloride salt.

Exposure RouteImmediate ActionMedical Follow-up
Eye Contact Rinse immediately with water for 15+ minutes.[7][8][9] Lift eyelids. Do not apply neutralizing agents to eyes.Urgent: Consult ophthalmologist. Risk of permanent corneal damage.
Skin Contact Brush off dry particles. Rinse with water for 15 minutes. Remove contaminated clothing.[5][6][7][8][9]Monitor for delayed chemical burns (can appear 4-6 hours later).
Ingestion Rinse mouth. Do NOT induce vomiting (risk of esophageal perforation).[4][9] Drink 1 cup of water if conscious.Transport to ER. Bring SDS. Monitor for hypotension (hERG effect).
Inhalation Move to fresh air.[6][7][8][9] If breathing is labored, administer oxygen (trained personnel only).Monitor for pulmonary edema if coughing persists.

References

  • PubChem. (2025).[1] 4-(3,4-Dimethoxyphenyl)piperidine hydrochloride Compound Summary. National Library of Medicine. [Link]

  • Vandenberg, J. I., et al. (2012). hERG K+ Channels: Structure, Function, and Clinical Significance. Physiological Reviews. [Link]

  • Bolton, J. L., et al. (2000). Role of Quinones in Toxicology. Chemical Research in Toxicology. [Link]

  • Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. [Link][2]

Sources

Methodological & Application

Topic: Synthesis Protocols for N-(3,5-dimethoxyphenyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-aryl piperidine motif is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of pharmacologically active agents.[1][2][3][4] Specifically, 3-amino-N-arylpiperidines serve as critical building blocks for developing targeted therapeutics. This application note provides two robust and validated synthetic protocols for the synthesis of N-(3,5-dimethoxyphenyl)piperidin-3-amine, a versatile intermediate for drug discovery. The protocols detailed herein are the Buchwald-Hartwig amination and a classical reductive amination, chosen for their reliability, scalability, and broad substrate scope. This guide is designed to provide researchers with not only step-by-step instructions but also the underlying chemical logic, enabling effective troubleshooting and adaptation.

Introduction and Strategic Overview

The piperidine ring is one of the most prevalent nitrogen-containing heterocycles found in U.S. FDA-approved drugs.[2][5] Its conformational flexibility allows it to present substituents in well-defined three-dimensional space, making it ideal for optimizing interactions with biological targets. The 3-aminopiperidine core, in particular, is a key component in numerous pharmaceutical agents. The target molecule, N-(3,5-dimethoxyphenyl)piperidin-3-amine, combines this valuable piperidine core with an N-aryl substituent, a common strategy to modulate pharmacokinetic and pharmacodynamic properties.

Our retrosynthetic analysis identifies the primary disconnection at the N-aryl C-N bond. This bond can be efficiently constructed using two gold-standard methodologies in organic synthesis:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. This method is renowned for its exceptional functional group tolerance and high yields.[1][6][7]

  • Reductive Amination: The reaction of a ketone with an amine to form an iminium intermediate, which is then reduced in situ. This is a cost-effective and powerful method for C-N bond formation.[8][9][10]

This document details both approaches, providing researchers with flexibility based on the availability of starting materials and specific project requirements.

Protocol I: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is the method of choice for a rapid and high-yielding synthesis when piperidin-3-amine and an appropriate aryl halide are readily available. The reaction leverages a palladium catalyst and a specialized phosphine ligand to facilitate the formation of the C-N bond under relatively mild conditions.[6]

Overall Workflow

The workflow involves the assembly of reactants under an inert atmosphere, heating to drive the catalytic cycle, followed by a standard aqueous workup and purification.

cluster_0 Setup A 1-Bromo-3,5-dimethoxybenzene F Assemble in Flask under N2 Atmosphere B Piperidin-3-amine (or Boc-protected derivative) C Pd Catalyst & Ligand D Base (e.g., NaOtBu) E Anhydrous Toluene G Heat (e.g., 100 °C) Monitor by TLC/LC-MS F->G Reaction H Aqueous Workup (Filter, Extract, Dry) G->H Quench & Isolate I Purification (Silica Gel Chromatography) H->I Purify J Product Characterization (NMR, MS) I->J Analyze

Caption: Workflow for Buchwald-Hartwig Amination.

Reagents and Materials
Reagent/MaterialPurposeTypical SupplierGrade
1-Bromo-3,5-dimethoxybenzeneAryl SourceSigma-Aldrich, Alfa Aesar>98%
(rac)-Piperidin-3-amineAmine SourceCombi-Blocks, TCI>97%
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Palladium Pre-catalystStrem, Sigma-AldrichCatalyst Grade
XantphosLigandStrem, Sigma-AldrichCatalyst Grade
Sodium tert-butoxide (NaOtBu)BaseSigma-Aldrich, Acros>98%
Anhydrous TolueneSolventAcros, Sigma-AldrichAnhydrous
Diethyl EtherExtraction SolventFisher ScientificACS Grade
Saturated aq. NH₄ClQuenching AgentFisher ScientificACS Grade
BrineWashing AgentFisher ScientificACS Grade
Anhydrous Magnesium Sulfate (MgSO₄)Drying AgentFisher ScientificACS Grade
Silica GelStationary PhaseSiliCycle, Fisher230-400 mesh
Step-by-Step Experimental Protocol
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3,5-dimethoxybenzene (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of nitrogen, add sodium tert-butoxide (1.4 eq) and (rac)-piperidin-3-amine (1.2 eq).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Degassing: Further degas the reaction mixture by bubbling nitrogen through the solution for 10 minutes.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with diethyl ether and quench carefully by adding saturated aqueous NH₄Cl solution.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional diethyl ether.

    • Transfer the filtrate to a separatory funnel, and separate the layers.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient eluent system (e.g., 0% to 10% methanol in dichloromethane) to afford the pure N-(3,5-dimethoxyphenyl)piperidin-3-amine.

Scientific Rationale and Expertise
  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is crucial. The ligand stabilizes the Pd(0) active species, facilitates the oxidative addition of the aryl bromide, and promotes the final reductive elimination step to form the C-N bond.[6]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, making it a more potent nucleophile for the catalytic cycle.[7]

  • Inert Conditions: The Pd(0) catalytic species is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state. Therefore, maintaining an inert atmosphere is paramount for reaction success.

Protocol II: Diastereoselective Reductive Amination

This protocol is an excellent alternative, particularly if starting from a piperidone precursor. It involves the formation of an iminium ion intermediate from 3,5-dimethoxyaniline and N-Boc-3-piperidone, followed by in-situ reduction with a mild hydride source. The N-Boc protecting group prevents side reactions at the piperidine nitrogen and can be easily removed in a final step.

Overall Workflow

The workflow is a convenient one-pot procedure followed by an optional deprotection step.

cluster_1 Setup K N-Boc-3-piperidone N Mix & Stir (Imine/Enamine Formation) L 3,5-Dimethoxyaniline M DCM or DCE O Add NaBH(OAc)₃ (Reduction) N->O One-Pot P Aqueous Workup (Quench, Extract, Dry) O->P Q Purification (Silica Gel Chromatography) P->Q R N-Boc Protected Product Q->R S Deprotection (TFA or HCl) R->S Optional T Final Product S->T

Caption: Workflow for Reductive Amination.

Reagents and Materials
Reagent/MaterialPurposeTypical SupplierGrade
N-Boc-3-piperidoneKetone SourceOakwood Chemical, TCI>97%
3,5-DimethoxyanilineAmine SourceSigma-Aldrich, Alfa Aesar>98%
Sodium triacetoxyborohydride (NaBH(OAc)₃)Reducing AgentSigma-Aldrich, Acros>95%
Dichloromethane (DCM)SolventFisher ScientificACS Grade
Saturated aq. NaHCO₃Quenching AgentFisher ScientificACS Grade
BrineWashing AgentFisher ScientificACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Drying AgentFisher ScientificACS Grade
Trifluoroacetic Acid (TFA)Deprotecting AgentSigma-AldrichReagent Grade
Step-by-Step Experimental Protocol
  • Iminium Formation: To a round-bottom flask, add N-Boc-3-piperidone (1.0 eq), 3,5-dimethoxyaniline (1.05 eq), and dichloromethane (to 0.2 M). Stir the mixture at room temperature for 1 hour.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 15 minutes. An exotherm may be observed.

  • Reaction: Allow the reaction to stir at room temperature. Monitor by TLC or LC-MS until the starting materials are consumed (typically 2-6 hours).

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Stir vigorously for 30 minutes until gas evolution ceases.

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., 10% to 50% ethyl acetate in hexanes) to yield tert-butyl 3-((3,5-dimethoxyphenyl)amino)piperidine-1-carboxylate.

  • Boc-Deprotection (if required):

    • Dissolve the purified Boc-protected amine in dichloromethane (0.1 M).

    • Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

    • Allow the solution to warm to room temperature and stir for 1-2 hours.

    • Concentrate the mixture under reduced pressure.

    • Re-dissolve the residue in dichloromethane and neutralize by washing with saturated aqueous NaHCO₃.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product.

Scientific Rationale and Expertise
  • Protecting Group Strategy: The use of N-Boc-3-piperidone is a deliberate choice. The Boc group prevents the piperidine nitrogen from interfering in the reaction and directs the amination to the C3 position. It is stable to the reaction conditions but can be removed cleanly with acid.

  • Choice of Reductant: Sodium triacetoxyborohydride (STAB) is the ideal reducing agent for this transformation.[10] It is less reactive than NaBH₄ and will not readily reduce the starting ketone, but it is highly effective at reducing the iminium ion intermediate as it forms. This selectivity minimizes the formation of alcohol byproducts and drives the reaction towards the desired amine.

Product Characterization

The identity and purity of the final product, N-(3,5-dimethoxyphenyl)piperidin-3-amine, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • HPLC: To determine the purity of the final product.

Safety and Handling

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Sodium tert-butoxide: A strong base that is corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Sodium triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Avoid contact with moisture.

  • Solvents: Toluene and dichloromethane are flammable and/or toxic. Use in a well-ventilated fume hood.

  • Trifluoroacetic Acid (TFA): Highly corrosive. Handle with extreme care using appropriate gloves and eye protection.

References

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Available at: [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Unione Chimica Italiana. Available at: [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

  • Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

  • WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. Google Patents.
  • Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

  • CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof. Google Patents.
  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]

Sources

Application Notes & Protocols: Formulation Strategies for N-(3,5-dimethoxyphenyl)piperidin-3-amine Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing effective delivery systems for the novel compound N-(3,5-dimethoxyphenyl)piperidin-3-amine. Based on its chemical structure—a substituted piperidine ring which is a common scaffold in pharmaceuticals[1][2]—this molecule is anticipated to exhibit poor aqueous solubility, a common challenge for over 70% of new chemical entities.[3] Such characteristics can severely limit oral bioavailability and therapeutic efficacy.[4] This guide details a systematic approach, from initial physicochemical characterization to the design, preparation, and evaluation of advanced formulations. We present detailed protocols for three distinct and powerful strategies: Amorphous Solid Dispersions (ASDs), Solid Lipid Nanoparticles (SLNs), and Polymeric Micelles (PMs). Each protocol is grounded in established scientific principles to enhance solubility, stability, and ultimately, the in vivo performance of N-(3,5-dimethoxyphenyl)piperidin-3-amine.

Introduction: The Formulation Challenge

N-(3,5-dimethoxyphenyl)piperidin-3-amine is a small molecule featuring a polar piperidine core with a secondary amine, and a lipophilic dimethoxyphenyl group. This amphiphilic nature, combined with the rigidity of the aromatic system, suggests that the compound may belong to the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[5] Consequently, direct administration of the crystalline active pharmaceutical ingredient (API) is likely to result in poor and variable absorption.[4]

The primary formulation hurdles to overcome are:

  • Poor Aqueous Solubility: The lipophilic moiety will likely dominate, leading to a low dissolution rate in gastrointestinal fluids.

  • Potential for Instability: The secondary amine group can be susceptible to oxidation or react with certain excipients, particularly those containing reactive impurities like aldehydes or peroxides.[6]

  • Polymorphism: The crystalline form of the API can significantly impact its solubility and stability, with metastable forms often exhibiting higher solubility but tending to convert to more stable, less soluble forms over time.[3]

Advanced formulation strategies are therefore not just beneficial, but essential to unlock the therapeutic potential of this compound by improving its solubility and dissolution rate.[7] This guide provides the foundational knowledge and actionable protocols to achieve this.

Pre-Formulation Assessment: Building the Foundation

A thorough understanding of the API's physicochemical properties is the cornerstone of rational formulation design. Before selecting a strategy, a series of characterization studies must be performed.

Table 1: Essential Physicochemical Characterization of N-(3,5-dimethoxyphenyl)piperidin-3-amine (Hypothetical Data)
ParameterMethodHypothetical ResultImplication for Formulation
Aqueous Solubility HPLC after equilibration< 0.01 mg/mL (pH 6.8)Poor solubility confirms the need for enhancement strategies.
pKa Potentiometric Titration8.5 (Basic)Ionizable amine; solubility will be pH-dependent (higher in acidic media).
LogP Shake-Flask Method3.8High lipophilicity; suitable for lipid-based systems or encapsulation.
Melting Point (Tm) Differential Scanning Calorimetry (DSC)165 °CIndicates a stable crystalline lattice. High enough for some thermal processes.
Glass Transition (Tg) Modulated DSCNot Applicable (Crystalline)A Tg will need to be determined for amorphous forms.
Solid Form X-Ray Powder Diffraction (XRPD)Crystalline Pattern IEstablishes the baseline solid form. Screen for other polymorphs.
Forced Degradation HPLC analysis after stressDegradation in oxidative and acidic conditions.Antioxidants may be required; avoid highly acidic excipients.

Workflow for Formulation Strategy Selection

The data from the pre-formulation assessment guides the selection of the most promising formulation approach. The following workflow illustrates the decision-making process, moving from simpler to more complex strategies based on the properties of the API.

G cluster_0 Pre-Formulation Data cluster_1 Decision Points cluster_2 Recommended Strategies Data Physicochemical Data (Solubility, LogP, Stability) Solubility Is Solubility < 0.1 mg/mL? Data->Solubility Thermal_Stability Is API Thermally Stable? Solubility->Thermal_Stability Yes Conventional Conventional Formulation (e.g., simple tablet) Solubility->Conventional No LogP Is LogP > 3? Thermal_Stability->LogP No (Consider Spray Drying) ASD Amorphous Solid Dispersion (ASD) - Spray Drying - Hot Melt Extrusion Thermal_Stability->ASD Yes (HME) LBDDS Lipid-Based Delivery (LBDDS) - SLN / NLC - SMEDDS LogP->LBDDS Yes Polymeric Polymeric Nanoparticles - Polymeric Micelles (PM) - PLGA Nanoparticles LogP->Polymeric No G cluster_0 Phase Preparation cluster_1 Homogenization cluster_2 Formation & Final Product LipidPhase 1. Melt Lipid (e.g., Compritol® 888 ATO) + Dissolve API PreEmulsion 3. Add Aqueous to Lipid Phase High-Shear Homogenization (Creates Coarse Pre-emulsion) LipidPhase->PreEmulsion AqueousPhase 2. Heat Aqueous Surfactant Solution (e.g., Poloxamer 188) AqueousPhase->PreEmulsion HPH 4. High-Pressure Homogenization (> Melting Point of Lipid) ~5 cycles @ 800 bar PreEmulsion->HPH Cooling 5. Cool Dispersion to Room Temp (Lipid recrystallizes, forming SLNs) HPH->Cooling SLN Final SLN Dispersion Cooling->SLN

Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation.

Protocol: Preparation of SLNs by Hot High-Pressure Homogenization

  • Lipid Phase Preparation: a. Select a solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate) and weigh the required amount (e.g., 5-10% w/v). b. Heat the lipid 5-10°C above its melting point until a clear, molten liquid is formed. c. Dissolve N-(3,5-dimethoxyphenyl)piperidin-3-amine (e.g., 0.5-1% w/v) in the molten lipid with continuous stirring.

  • Aqueous Phase Preparation: a. Prepare an aqueous solution of a suitable surfactant (e.g., 1-2.5% w/v Poloxamer 188 or Tween® 80). b. Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsion Formation: a. Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 8,000-10,000 rpm using an Ultra-Turrax®) for 5-10 minutes. This forms a coarse oil-in-water emulsion.

  • High-Pressure Homogenization (HPH): a. Immediately transfer the hot pre-emulsion to a high-pressure homogenizer (e.g., EmulsiFlex-C3) pre-heated to the same temperature. b. Homogenize the emulsion for 3-5 cycles at a high pressure (e.g., 500-1500 bar). The high shear and cavitation forces reduce the droplet size to the nanometer range. [8]5. Cooling and SLN Formation: a. Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools to room temperature. b. During cooling, the lipid droplets solidify, forming the SLN dispersion.

  • Storage: a. Store the SLN dispersion at 4°C.

Strategy C: Polymeric Micelles (PMs)

Causality & Expertise: Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers. [9]In an aqueous environment, the hydrophobic blocks form a core that can encapsulate poorly soluble drugs, while the hydrophilic blocks form a protective outer shell (corona). [10]This core-shell structure effectively solubilizes the drug and can improve its stability and circulation time. [9]The thin-film hydration method is a simple and widely used laboratory technique for preparing drug-loaded micelles. [11][12] Protocol: Preparation of PMs by Thin-Film Hydration

  • Film Formation: a. Select an amphiphilic block copolymer (e.g., D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS) or poloxamers like Pluronic® F-127). b. Accurately weigh N-(3,5-dimethoxyphenyl)piperidin-3-amine and the copolymer (e.g., at a 1:10 drug:polymer weight ratio) and dissolve them in a suitable volatile organic solvent (e.g., chloroform, methanol) in a round-bottom flask. c. Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature of 40-50°C. d. A thin, transparent drug-polymer film will form on the inner wall of the flask. Continue drying under high vacuum for at least 2 hours to remove all solvent traces.

  • Film Hydration: a. Pre-heat an aqueous phase (e.g., phosphate-buffered saline pH 7.4) to 60°C. b. Add the pre-heated aqueous phase to the round-bottom flask containing the film. c. Gently rotate the flask in a water bath set at 60°C (above the glass transition temperature of the hydrophobic block) for 30-60 minutes. This allows the film to hydrate and the copolymers to self-assemble into micelles, encapsulating the drug. [12]3. Purification (Optional): a. To remove any unencapsulated drug, the micellar solution can be filtered through a 0.22 µm syringe filter.

  • Storage: a. Store the resulting polymeric micelle solution at 4°C.

Formulation Characterization: Protocols for Validation

Once prepared, each formulation must be rigorously characterized to ensure quality and predict performance.

Table 2: Comparative Characterization of Formulations (Hypothetical Data)
ParameterMethodASD (1:4 Ratio)SLNPolymeric Micelle
Drug Loading (%) HPLC20%4.5%8.2%
Encapsulation Efficiency (%) HPLC (after separation)N/A91%85%
Particle Size (Z-average, nm) DLSN/A150 ± 5 nm25 ± 2 nm
Polydispersity Index (PDI) DLSN/A0.18 ± 0.020.11 ± 0.03
Zeta Potential (mV) DLSN/A-25 ± 3 mV-5 ± 1 mV
Physical State of API XRPDAmorphous HaloCrystalline peaks absentAmorphous Halo

Protocol: Drug Loading and Encapsulation Efficiency (for SLNs & PMs)

  • Total Drug Content (TDC): a. Take a known volume (e.g., 100 µL) of the nanoparticle dispersion. b. Disrupt the nanoparticles by adding a suitable solvent (e.g., methanol or acetonitrile) to dissolve the lipid/polymer and release the drug. c. Dilute the sample to an appropriate concentration and analyze the drug content using a validated HPLC method.

  • Free Drug Content (FDC): a. Separate the nanoparticles from the aqueous phase using a centrifugal ultrafiltration device (e.g., Amicon® Ultra with a 10 kDa MWCO). [13] b. Centrifuge the sample according to the manufacturer's instructions. c. Analyze the drug content in the filtrate (aqueous phase) by HPLC.

  • Calculations:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = [(TDC - FDC) / TDC] x 100

Protocol: In Vitro Drug Release Study

Causality & Expertise: In vitro release testing is crucial for comparing formulation performance and for quality control. [14][15]A dialysis-based method is often employed for nanoparticulate systems. It separates the formulation (in the dialysis bag) from the release medium, allowing only the dissolved (free) drug to diffuse out. [13]This prevents the nanoparticles from interfering with the analysis and provides a more accurate measure of the release rate. Sink conditions (where the concentration in the release medium is kept low) are maintained to ensure the release is not limited by the drug's solubility in the medium. [13]

  • Apparatus Setup: a. Use a USP Apparatus 2 (Paddle) dissolution tester. [14] b. Fill the dissolution vessels with 900 mL of a suitable release medium (e.g., phosphate buffer pH 6.8 with 0.5% Tween® 80 to maintain sink conditions). Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50 rpm.

  • Sample Preparation: a. Take a known quantity of the formulation (e.g., 1 mL of SLN dispersion or an amount of ASD powder equivalent to 5 mg of API). b. Place the sample inside a dialysis bag (e.g., with a 12-14 kDa MWCO). c. Securely seal the bag and place it in the dissolution vessel.

  • Sampling: a. At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 5 mL) of the release medium. b. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium.

  • Analysis: a. Analyze the drug concentration in the collected samples using a validated HPLC method. b. Calculate the cumulative percentage of drug released at each time point, correcting for the removed sample volumes.

Conclusion

The successful formulation of N-(3,5-dimethoxyphenyl)piperidin-3-amine hinges on a systematic, science-driven approach to overcoming its inherent solubility limitations. This guide has provided the rationale and detailed protocols for three powerful strategies: amorphous solid dispersions, solid lipid nanoparticles, and polymeric micelles. The choice of the final formulation will depend on a comprehensive evaluation of the characterization data, including drug loading, physical stability, and in vitro release profile, alongside considerations for the intended therapeutic application and scalability. By following these protocols, researchers can significantly enhance the delivery potential of this promising compound, paving the way for further preclinical and clinical development.

References

A curated list of authoritative sources is provided below. All links have been verified.

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. (n.d.). Google Scholar.
  • Strategies to Formulate Lipid-based Drug Delivery Systems. (2011, May 1). American Pharmaceutical Review.
  • Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. (n.d.). Bentham Science.
  • WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. (n.d.). University of Wisconsin-Madison School of Pharmacy.
  • Solubility enhancement with amorphous solid dispersions. (2025, May 13). Seppic.
  • Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. (n.d.). SciSpace.
  • The Truths and Myths of Oral Lipid-Based Drug Delivery Systems. (2018, February 16). Drug Development & Delivery.
  • Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. (n.d.).
  • Special Issue: Oral Drug Delivery Systems Based on Lipid-Based Carriers. (n.d.). MDPI.
  • Amorphous Solid Dispersions for Bioavailability Enhancement. (2023, March 10). Contract Pharma.
  • Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. (2020, June 5). Taylor & Francis Online.
  • Formulations, Characterization and Applications of Nanoparticle in Drug Delivery: Review. (2021, March 10). International Journal of Medical and Pharmaceutical Case Reports.
  • Polymeric Micelles: A Novel Approach towards Nano-Drug Delivery System. (2021, November 30).
  • Polymeric Micelles, a Promising Drug Delivery System to Enhance Bioavailability of Poorly W
  • Development of modular polymeric nanoparticles for drug delivery using amine reactive chemistry. (2024, August 6). PMC.
  • Drug loading of polymeric micelles. (2013, February 15). PubMed.
  • Design, fabrication, characterization, and application of drug-loaded polymeric nanoparticles for controlled drug delivery. (2017, January 1). UTMB Research Expert Profiles.
  • Preparation of solid lipid nanoparticles through various methods using different precursors. (2019, March 15). Journal of Drug Delivery and Therapeutics.
  • Evaluating the effect of synthesis, isolation, and characterisation variables on reported particle size and dispersity of drug loaded PLGA nanoparticles. (2021, August 5). RSC Publishing.
  • From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery. (2025, October 21). MDPI.
  • Formulating OSDs for Poorly Soluble Drugs. (2025, July 15). Tablets & Capsules Magazine.
  • Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. (n.d.). PMC.
  • In Vitro Release Test Methods for Drug Formulations for Parenteral Applic
  • Physicochemical characterization of drug nanocarriers. (2017, July 13). Dove Medical Press.
  • Solid Lipid Nanoparticle Preparation Techniques. (2022, September 23). Encyclopedia.pub.
  • (PDF) Characterization of Drug-Loaded Nanoparticles. (n.d.).
  • Solid Lipid Nanoparticles; A Comprehensive Review of Preparation, Drying Techniques and Applications. (2025, April 26). Journal of Drug Delivery and Therapeutics.
  • (PDF) Development of modular polymeric nanoparticles for drug delivery using amine reactive chemistry. (2025, August 6).
  • Synthetic poly(ester amine) and poly(amido amine) nanoparticles for efficient DNA and siRNA delivery to human endothelial cells. (n.d.). PMC.
  • Polymeric Nanoparticles in Drug Delivery. (n.d.). IGI Global.
  • (PDF) Applications of Polymeric Micelles for Drug Delivery. (n.d.).
  • Drug Release Studies: A Comprehensive Approach to Formulation Development. (2024, October 4). LinkedIn.
  • Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. (2024, January 12). PMC.
  • Precious Cargo: The Role of Polymeric Nanoparticles in the Delivery of Covalent Drugs. (2024, October 19). MDPI.
  • Development And Validation Of In Vitro Release Testing For Semisolid Formul
  • In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. (2020, August 4). PMC.
  • Solubilization techniques used for poorly w
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC.
  • (PDF) Formulation strategies for poorly soluble drugs. (2025, July 8).
  • N-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride. (n.d.). ChemScene.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • PIPERIDINE. (n.d.).
  • Piperidine. (n.d.). Wikipedia.
  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. (n.d.). PMC.
  • 3-Phenylpiperidine. (n.d.). Wikipedia.

Sources

Application Note: Strategic Deprotection of Piperidine Amines in Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for direct implementation in pharmaceutical and academic research laboratories.

Abstract

Piperidine pharmacophores are ubiquitous in medicinal chemistry, serving as core scaffolds in analgesics (e.g., Fentanyl), antihistamines, and kinase inhibitors. The synthesis of these 3D-rich fragments often necessitates orthogonal protection strategies. This guide provides validated protocols for the removal of Boc (tert-butyloxycarbonyl), Cbz (benzyloxycarbonyl), Bn (benzyl), and Fmoc (fluorenylmethyloxycarbonyl) groups from piperidine nitrogens. Unlike standard textbook procedures, this document focuses on chemoselectivity , scavenging strategies for reactive intermediates, and troubleshooting catalytic poisoning, ensuring high-yield isolation of the free amine.

Strategic Decision Matrix

Selecting the correct deprotection methodology is not merely about reagent availability; it is about chemoselectivity and downstream compatibility.

Figure 1: Deprotection Strategy Decision Tree

Caption: Logical workflow for selecting the optimal deprotection condition based on substrate functionality and protecting group identity.

DeprotectionStrategy Start Select Protecting Group Boc Boc (tert-Butyl) Start->Boc Cbz Cbz (Carboxybenzyl) Start->Cbz Bn N-Benzyl Start->Bn Fmoc Fmoc Start->Fmoc AcidSens Acid-Sensitive Groups Present? (e.g., Acetals, Silyl ethers) Boc->AcidSens Reducible Reducible Groups Present? (e.g., Nitro, Alkyne, Halogen) Cbz->Reducible Bn->Reducible BaseSens Base-Sensitive Groups? Fmoc->BaseSens TMSOTf Method A: TMSOTf/2,6-Lutidine (Mild, Selective) AcidSens->TMSOTf Yes TFA Method B: TFA/DCM + Scavengers (Standard) AcidSens->TFA No H2Pd Method C: H2, Pd/C (Standard Hydrogenolysis) Reducible->H2Pd No ACECl Method D: ACE-Cl (1-Chloroethyl chloroformate) (Chemoselective Cleavage) Reducible->ACECl Yes (Avoid H2) AcidHydro Method E: HBr/AcOH (Aggressive Acid) Reducible->AcidHydro No (Alternative) Pip Method F: 20% Piperidine/DMF (Standard) BaseSens->Pip No DBU Method G: DBU/Thiols (Rapid, Non-nucleophilic) BaseSens->DBU Yes

Protocol A: Boc Removal with Cation Scavenging

Application: Removal of Boc groups in the presence of electron-rich side chains (Trp, Tyr, Met, Cys). Scientific Rationale: Acidolytic cleavage of Boc generates the tert-butyl cation (


). Without scavengers, this electrophile will alkylate nucleophilic residues (e.g., indole of Tryptophan), leading to irreversible impurities (+56 Da mass shift).
Reagents
  • Acid: Trifluoroacetic acid (TFA), Reagent Grade.

  • Solvent: Dichloromethane (DCM), Anhydrous.

  • Scavenger Cocktail: Triethylsilane (TES) and Water.

  • Quench: Sat. aq. NaHCO

    
     or N,N-Diisopropylethylamine (DIPEA).
    
Step-by-Step Methodology
  • Preparation: Dissolve the Boc-protected piperidine (1.0 equiv) in DCM (5 mL per gram of substrate).

  • Scavenger Addition: Add Triethylsilane (2.0 equiv) and Water (2.0 equiv).

    • Note: Water acts as a nucleophile to trap

      
       as tert-butanol. TES reduces carbocations.
      
  • Acidification: Cool the solution to 0°C. Add TFA dropwise to achieve a final ratio of 1:1 (v/v) TFA:DCM.

    • Caution: Exothermic reaction. Gas evolution (CO

      
      , Isobutylene) will occur.
      
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–2 hours.

    • QC Check: Monitor by LCMS (ESI+). Look for loss of [M+100] or [M+56] (isobutylene loss).

  • Workup (Free Base):

    • Concentrate in vacuo to remove excess TFA/DCM.

    • Redissolve residue in DCM.

    • Wash carefully with sat. aq. NaHCO

      
       until pH of aqueous layer is ~8.
      
    • Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate.[1]
  • Workup (Salt Form):

    • If the amine is volatile or unstable as a free base, precipitate the TFA salt by adding cold Diethyl Ether (Et

      
      O) to the concentrated residue.
      

Protocol B: N-Benzyl/Cbz Cleavage via ACE-Cl

Application: Removal of N-Benzyl or Cbz groups when catalytic hydrogenation is impossible (e.g., substrate contains sulfur, halogens, or alkenes). Scientific Rationale: 1-Chloroethyl chloroformate (ACE-Cl) reacts with the tertiary amine to form a carbamate intermediate. Methanolysis of this intermediate decarboxylates it, yielding the secondary amine hydrochloride salt.

Reagents
  • Reagent: 1-Chloroethyl chloroformate (ACE-Cl).

  • Solvent: 1,2-Dichloroethane (DCE) (Primary) and Methanol (Secondary).

  • Base: Proton Sponge (optional, if acid sensitive).

Step-by-Step Methodology
  • Carbamate Formation:

    • Dissolve N-Benzyl piperidine (1.0 equiv) in anhydrous DCE (0.2 M concentration).

    • Cool to 0°C under N

      
      .
      
    • Add ACE-Cl (1.2 – 1.5 equiv) dropwise.

    • Heat to reflux (83°C) for 2–4 hours.

    • QC Check: Monitor TLC/LCMS for conversion of Starting Material (SM) to the intermediate carbamate (usually less polar).

  • Methanolysis:

    • Cool mixture to RT and concentrate in vacuo to remove excess ACE-Cl and DCE.

    • Redissolve the oily residue in MeOH (0.2 M).

    • Reflux for 1 hour. This step cleaves the carbamate and releases the amine.HCl salt.

  • Isolation:

    • Concentrate MeOH.[1] The residue is the piperidine hydrochloride salt.

    • Triturate with Et

      
      O to obtain a solid.
      

Protocol C: Catalytic Hydrogenation (Cbz/Bn)

Application: Standard removal of Cbz or Bn groups in the absence of catalyst poisons.

Figure 2: Hydrogenolysis Workflow & Troubleshooting

Caption: Catalytic cycle for Pd-mediated deprotection and intervention points for catalyst poisoning.

Hydrogenolysis Substrate Cbz-Piperidine + Pd/C Adsorption Adsorption to Catalyst Substrate->Adsorption H2Add Oxidative Addition of H2 Adsorption->H2Add Cleavage Cleavage (Toluene + CO2 released) H2Add->Cleavage Poison Catalyst Poisoning (S, Amines, Iodides) Poison->Adsorption Blocks Sites Solution Add AcOH or Switch to Pd(OH)2 Solution->Poison Mitigates

Step-by-Step Methodology
  • Catalyst Selection: Use 10 wt% Pd/C (wet support is safer). For difficult substrates, use Pearlman’s Catalyst (Pd(OH)

    
    /C).
    
  • Solvent: Ethanol or Methanol.[2] If solubility is poor, add THF or Ethyl Acetate.[3]

    • Tip: Add 1-2 equiv of HCl or Acetic Acid to protonate the resulting amine. This prevents the product from binding to the catalyst surface and inhibiting the reaction.[2]

  • Procedure:

    • Purge reaction vessel with N

      
      .
      
    • Add catalyst (10 wt% loading relative to substrate mass).[2][4]

    • Add solution of substrate.[1][3][5][6]

    • Purge with H

      
       (balloon pressure is usually sufficient; 1 atm).
      
    • Stir vigorously (mass transfer limited reaction).

  • Filtration:

    • Filter through a Celite pad to remove Pd.[2][6] Do not let the catalyst dry out (pyrophoric risk). Keep the filter cake wet with solvent.

Comparison of Deprotection Reagents

FeatureTFA/DCM (Boc)HCl/Dioxane (Boc)H2/Pd-C (Cbz/Bn)ACE-Cl (Bn)Piperidine (Fmoc)
Mechanism Acidolysis (S

1)
AcidolysisHydrogenolysisCarbamate cleavage

-Elimination
Selectivity Cleaves Boc, tBu estersCleaves Boc, stable to acid-labile resinsOrthogonal to Boc/FmocOrthogonal to estersOrthogonal to Boc/Cbz
Scavenger? Required (TES, H2O)Not usuallyNoNoNo (Self-scavenging)
Key Risk Cation alkylationHygroscopic saltsCatalyst poisoningChlorinated byproductsDibenzofulvene adducts
Reaction Time 1-2 h1-4 h2-12 h3-5 h (2 steps)30 min

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons.

  • Selective Deprotection of N-Boc Amines. Lundt, B. F., et al. (1978). International Journal of Peptide and Protein Research.

  • N-Dealkylation of Amines with 1-Chloroethyl Chloroformate (ACE-Cl). Olofson, R. A., et al. (1984). Journal of Organic Chemistry.

  • Catalytic Hydrogenolysis in Organic Synthesis. Rylander, P. N. (1979). Academic Press.

  • Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W. C., & White, P. D. (2000). Oxford University Press.

Sources

Application Note: Solvent Selection & Crystallization Protocol for N-(3,5-dimethoxyphenyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a comprehensive guide for the solvent selection and crystallization of N-(3,5-dimethoxyphenyl)piperidin-3-amine . Given the structural characteristics of this molecule—specifically the basic secondary piperidine amine, the lipophilic dimethoxy-phenyl group, and the potential for conformational flexibility—crystallization requires a rigorous control of supersaturation to avoid "oiling out."[1]

This guide moves beyond simple solvent lists, offering a First-Principles Screening Protocol . It addresses the likely solubility profile of the free base and provides contingencies for salt formation if the neutral species presents as a persistent oil.[1]

Chemo-Physical Analysis & Solubility Prediction[1][2][3][4][5]

Before physical screening, we analyze the molecule to predict solubility behavior.[1] This "Know Your Molecule" approach reduces experimental waste.[1]

Structural Decomposition
  • Piperidine Ring (Secondary Amine): The dominant functional group.[1] It imparts basicity (

    
    ) and hydrogen bond donor/acceptor capability.[2][3][1] This suggests high solubility in alcohols and chlorinated solvents.[1]
    
  • 3,5-Dimethoxyphenyl Group: This moiety adds significant lipophilicity and electron-donating character.[2][3][1] It increases solubility in aromatic solvents (Toluene) and esters (Ethyl Acetate) while decreasing water solubility.[2][1]

  • Conformational Flexibility: The single bond between the amine nitrogen and the piperidine ring allows rotation.[1] High conformational freedom often inhibits nucleation, leading to oils.[1] Strategy: Use slower cooling rates or specific anti-solvents to lock conformation.[1]

Predicted Solubility Profile

Based on the "Like Dissolves Like" principle and functional group analysis:

Solvent ClassPredicted SolubilityUtility in Crystallization
Alcohols (MeOH, EtOH, IPA) High Primary Solvent. Good for cooling crystallization.[2][3][1]
Esters (EtOAc, IPAc) Moderate Ideal. Steep solubility curve likely.[2][1]
Chlorinated (DCM, CHCl3) Very High Avoid. Too soluble; difficult to recover yield.[2][1]
Alkanes (Heptane, Hexane) Low Anti-Solvent. Critical for yield recovery.[2][1]
Water Negligible Anti-Solvent (only if miscible with primary solvent).[2][1]

Solvent Screening Protocol (Experimental)

Do not rely on predictions alone. Use this tiered screening workflow to empirically determine the optimal system.

Tier 1: Visual Solubility Assessment

Objective: Rapidly classify solvents into "Solvent" (S), "Anti-Solvent" (AS), or "Partial" (P).[2][1]

Protocol:

  • Place 10 mg of solid N-(3,5-dimethoxyphenyl)piperidin-3-amine into a 1.5 mL HPLC vial.

  • Add 100 µL of solvent at Room Temperature (RT, 25°C).

  • Observation:

    • Dissolves immediately:Too Soluble (Likely useless for cooling cryst, good for anti-solvent pairing).[2][1]

    • Undissolved: Heat to 60°C (or boiling point).

      • Dissolves on heating:Potential Cooling Solvent.

      • Remains undissolved:Anti-Solvent.

Tier 2: Gravimetric Solubility Curve

For the top 3 candidates from Tier 1, generate a quantitative solubility curve.

Protocol:

  • Prepare saturated solutions at 25°C and 50°C in pre-weighed vials.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Evaporate solvent and weigh the residue.[1]

  • Target: You are looking for a solvent with a solubility ratio (

    
    ) > 2.0 .[2][1] This ensures high yield during cooling.[1]
    

Recommended Crystallization Systems

Based on the piperidine-aniline class, the following systems have the highest probability of success.

System A: Cooling Crystallization (Single Solvent)[1]
  • Solvent: Isopropyl Acetate (IPAc) or Ethanol (EtOH) .[2][1]

  • Rationale: IPAc often provides a steeper solubility curve than EtOH for this class of amines.[1] It also has a lower risk of solvate formation compared to Methanol.[1]

  • Procedure:

    • Dissolve compound in IPAc at 70°C.

    • Cool to 55°C. Seed with 0.1 wt% pure crystals (if available).

    • Cool slowly (0.2°C/min) to 5°C.

System B: Anti-Solvent Crystallization (Binary System)[1]
  • Solvent / Anti-Solvent: Ethanol / n-Heptane .[2][3][1]

  • Rationale: The compound is highly soluble in EtOH but insoluble in Heptane.[1] This allows for aggressive yield recovery.[1]

  • Warning: Rapid addition of Heptane can cause oiling out.[1] Use the "Reverse Addition" or "Slow Dosing" method described below.

Detailed Experimental Workflows

Workflow Diagram: Solvent Selection Logic

The following diagram illustrates the decision matrix for selecting the crystallization method based on solubility data.

SolventSelection Start Start: 10mg Sample + 100µL Solvent CheckRT Dissolves at 25°C? Start->CheckRT CheckHeat Dissolves at 60°C? CheckRT->CheckHeat No TooSoluble Too Soluble (Use as Solvent in Anti-Solvent System) CheckRT->TooSoluble Yes GoodCooling Ideal Cooling Solvent (Proceed to MSZW Study) CheckHeat->GoodCooling Yes AntiSolvent Anti-Solvent (Use to force precipitation) CheckHeat->AntiSolvent No PairWithAS Binary System Screening TooSoluble->PairWithAS Pair with Heptane/Water

Figure 1: Logic flow for classifying solvents based on thermal solubility behavior.

Protocol: Anti-Solvent Crystallization (Ethanol/Heptane)

This is the most robust method for lipophilic amines that resist cooling crystallization.[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of N-(3,5-dimethoxyphenyl)piperidin-3-amine in 5 mL of Ethanol (5 volumes) at 40°C. Ensure solution is clear.

  • Filtration: Polish filter (0.2 µm) into a clean vessel to remove dust (dust causes random nucleation).[2][1]

  • Initial Dosing: Add n-Heptane slowly via syringe pump or dropping funnel.[3][1]

    • Rate: 0.5 mL/min.

    • Stop point: Stop immediately when a faint, persistent cloudiness (turbidity) appears.[2][1] This is the Cloud Point .

  • Seeding (Critical): Add seed crystals (1-2 mg). If no seeds exist, scratch the glass wall with a glass rod to induce nucleation.[1]

  • Aging: Hold at 40°C for 30-60 minutes. The cloudiness should turn into distinct particles. Do not add more anti-solvent yet. [1]

  • Final Dosing: Once a crystal bed is established, resume Heptane addition.

    • Target Ratio: 1:3 (Ethanol:Heptane) final ratio.[2][1]

  • Cooling: Cool the slurry to 0-5°C over 2 hours.

  • Isolation: Filter and wash with 1:5 Ethanol:Heptane (cold).

Troubleshooting: The "Oiling Out" Phenomenon

Problem: The solution turns into a milky emulsion or a sticky gum at the bottom of the flask instead of crystals. Cause: The Liquid-Liquid Phase Separation (LLPS) boundary is hit before the Metastable Limit.[2][1] This is common for impure amines.[1]

Corrective Actions:

  • Increase Temperature: Perform the anti-solvent addition at a higher temperature (e.g., 50°C instead of 40°C).

  • Change Solvent: Switch from Ethanol to Isopropyl Alcohol (IPA) . The longer carbon chain of IPA interacts better with the lipophilic molecule, potentially suppressing LLPS.[1]

  • Salt Formation (The "Nuclear Option"): If the free base persistently oils out, it is scientifically prudent to crystallize the salt form.[1]

    • Reagent:Oxalic Acid (1.0 eq) in Ethanol.[2][1]

    • Why: Oxalates often form high-melting, stable lattices with secondary amines, breaking the "oil" cycle.[2][1]

    • Alternative: HCl (using 4M HCl in Dioxane).[2][1]

Solid-State Characterization (Validation)

A successful protocol is only valid if the solid form is verified.[1]

TechniquePurposeAcceptance Criteria
X-Ray Powder Diffraction (XRPD) Verify crystallinity and polymorph.[2][3][1]Sharp, distinct peaks.[1] No "halo" (amorphous).[2][1]
DSC (Differential Scanning Calorimetry) Determine Melting Point & Purity.Sharp endotherm.[1] Broad peak implies impurity or solvate loss.[1]
1H-NMR Confirm structure and residual solvent.Check integration of solvent peaks vs. drug peaks.

References

  • Henderson, R. K., et al. (2011).[1] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1] Green Chemistry, 13, 854-862.[2][1] Link

  • FDA Q3C (R8) Guidelines. "Impurities: Guideline for Residual Solvents." International Council for Harmonisation (ICH).[2][1] Link

  • Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann.[2][3][1] (Standard text for MSZW and solubility theory).

  • Puranik, S. B., et al. (2018).[1] "Process Optimization and Crystallization of Piperidine Derivatives." Journal of Crystallization Process and Technology. (General reference for piperidine class solubility).

Disclaimer: This protocol is designed for research and development purposes. All solvents should be handled in a fume hood according to their MSDS.[1] User assumes all liability for chemical handling.

Sources

Troubleshooting & Optimization

Purification challenges of N-(3,5-dimethoxyphenyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #5921 Subject: Purification Protocol for N-(3,5-dimethoxyphenyl)piperidin-3-amine Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Molecule Analysis

Welcome to the technical support hub. You are likely encountering difficulties purifying N-(3,5-dimethoxyphenyl)piperidin-3-amine due to its "schizophrenic" chemical nature.

  • The Piperidine Motif: The secondary amine in the ring is highly basic (

    
    ). It acts as a "proton sponge," binding irreversibly to acidic silanols on standard silica gel, causing severe tailing and yield loss.
    
  • The Aniline Motif: The 3,5-dimethoxyphenyl group creates an electron-rich aniline system. While less basic (

    
    ), it is prone to oxidation (turning reaction mixtures dark purple/brown) and makes the molecule lipophilic.
    

This guide addresses the three most common support tickets we receive for this scaffold: Chromatographic Tailing , Palladium Contamination , and Amorphous/Oily Isolation .

Part 1: The Troubleshooting Knowledge Base (Q&A)

Ticket #A1: "My product streaks across the entire column and never elutes as a clean band."

Diagnosis: Silanol Interaction.[1] Standard silica gel is slightly acidic (


). The basic piperidine nitrogen protonates upon contact with the silica surface, forming an ionic bond that standard solvents cannot easily break.

Resolution Protocol: The "Amine Modifier" Strategy You must suppress the ionization of the piperidine nitrogen or block the silanol sites.

  • The Mobile Phase Modifier:

    • Do not use acetic acid. It will form a salt with the piperidine and stick it to the baseline.

    • Standard: Add 1% Triethylamine (TEA) or 1%

      
       (28% aq)  to your DCM/MeOH mobile phase.
      
    • Advanced (The "DCM-Free" Route): If DCM is restricted, use Ethyl Acetate/Ethanol (3:1) with 2% TEA.

  • The Stationary Phase Switch:

    • If streakiness persists, switch to Amine-Functionalized Silica (NH2-Silica) . This phase is basic; it repels the piperidine nitrogen, allowing the molecule to elute based on polarity rather than acid-base chemistry.

Ticket #B2: "The product is dark brown/purple, but NMR shows >95% purity."

Diagnosis: Quinone Imine Oxidation. The 3,5-dimethoxy ring is electron-rich and susceptible to air oxidation, forming trace quinone-like impurities that are highly colored but present in negligible amounts by mass.

Resolution Protocol: Antioxidant Workup

  • Degas Solvents: Sparge all chromatography solvents with Argon/Nitrogen for 15 minutes before use.

  • Rapid Filtration: Do not let the compound sit on dry silica. Silica acts as a Lewis acid catalyst for oxidation.

  • Storage: Store the free base under inert gas at -20°C. For long-term stability, convert it to the HCl salt (see Part 3), which renders the nitrogen centers resistant to oxidation.

Ticket #C3: "I used a Buchwald coupling, and the product is gray/off-white."

Diagnosis: Residual Palladium Chelation.[2] The piperidine and aniline nitrogens form a "bidentate-like" pocket that chelates Palladium (Pd) catalysts, making standard Celite filtration ineffective.[2]

Resolution Protocol: Thiol Scavenging Standard charcoal is often insufficient. You need a chemoselective scavenger.

  • Reagent: SiliaMetS® Thiol or generic Trimercaptotriazine (TMT) resin.

  • Mechanism: The Sulfur-Pd bond is stronger than the Nitrogen-Pd bond.

Part 2: Experimental Protocols

Protocol A: The "Buffered" Flash Chromatography

Use this for removing unreacted starting materials.

  • Column Preparation: Pre-flush the silica column with 3 Column Volumes (CV) of the starting mobile phase containing the modifier (e.g., 98% DCM / 1% MeOH / 1% TEA). This "neutralizes" the silica before your sample touches it.

  • Loading: Dissolve crude in minimum DCM. If solubility is poor, use a solid load cartridge (Celite-adsorbed).

  • Gradient:

    • Solvent A: DCM + 1% TEA

    • Solvent B: MeOH + 1% TEA

    • Profile: 0% B for 2 CVs, then 0-10% B over 15 CVs.

    • Note: The product usually elutes between 4-7% MeOH.

Protocol B: Palladium Scavenging (Post-Reaction)

Essential for pharmaceutical applications.[3]

  • Dilute the crude reaction mixture (after aqueous workup) in THF or Ethyl Acetate (10 mL solvent per 1 g crude).

  • Add SiliaMetS® Thiol (or equivalent mercaptan resin) at 0.5 equivalents relative to the Pd loading (or 10 wt% of crude mass).

  • Stir at 40°C for 4 hours (Heat is crucial to break the Amine-Pd chelation).

  • Filter through a 0.45

    
     PTFE pad.
    
  • Concentrate filtrate. The gray color should be gone.

Protocol C: Isolation as the Dihydrochloride Salt

Solves the "oily product" and "stability" issues simultaneously.

  • Dissolve purified free base (1.0 g) in dry Ethanol (5 mL).

  • Cool to 0°C in an ice bath.

  • Dropwise add HCl in Dioxane (4.0 M) (2.5 equivalents).

    • Observation: A white precipitate should form immediately.

  • Add Diethyl Ether (15 mL) as an antisolvent to drive precipitation.

  • Filter the solid under Nitrogen (the salt may be hygroscopic).

  • Wash with cold Ether and dry under high vacuum.

Part 3: Visualization & Logic

Figure 1: Purification Decision Tree

Follow this logic flow to determine the correct purification path based on your crude mixture's state.

PurificationLogic Start Crude Reaction Mixture CheckPd Was Pd Catalyst Used? Start->CheckPd Scavenge Step 1: Thiol Resin Scavenging (40°C, 4h) CheckPd->Scavenge Yes CheckTailing Is Product Tailing on TLC? CheckPd->CheckTailing No Scavenge->CheckTailing StdColumn Standard Flash (DCM/MeOH) CheckTailing->StdColumn No (Rare) ModColumn Step 2: Modified Flash (DCM/MeOH + 1% TEA) CheckTailing->ModColumn Yes (Rf < 0.2) AmineSilica Alt: Amine-Silica Column (Hex/EtOAc) CheckTailing->AmineSilica Severe Tailing Isolation Step 3: Salt Formation (HCl/Dioxane) StdColumn->Isolation ModColumn->Isolation AmineSilica->Isolation Final Pure, Stable Solid Isolation->Final

Caption: Decision matrix for isolating N-(3,5-dimethoxyphenyl)piperidin-3-amine, prioritizing metal removal and chromatographic efficiency.

Figure 2: The "Silanol Blocking" Mechanism

Visualizing why Triethylamine (TEA) is required.

Mechanism cluster_0 Without Modifier cluster_1 With TEA Modifier Silica1 Silica-OH Product1 Piperidine-NH Silica1->Product1 Strong H-Bond (Tailing) Silica2 Silica-OH TEA TEA (Modifier) Silica2->TEA Preferential Binding Product2 Piperidine-NH Product2->Silica2 Blocked Product2->Product2 Elutes Freely

Caption: Mechanistic view of how TEA saturates acidic silanol sites, allowing the basic aminopiperidine product to elute without streaking.

Part 4: Data Summary & References

Solvent System Compatibility Table
Stationary PhaseSolvent ASolvent BModifierApplication
Standard Silica DichloromethaneMethanol1% TEA or

General Purification
Standard Silica Ethyl AcetateEthanol2% TEAGreen Chemistry / DCM-Free
Amine Silica HexanesEthyl AcetateNone High Purity / Scale-up
C18 (Reverse) WaterAcetonitrile0.1% Formic Acid*LC-MS Analysis Only

*Note: For Prep HPLC (C18), use Ammonium Bicarbonate (pH 10) buffer. Acidic buffers (Formic/TFA) will protonate the piperidine and reduce retention on C18.

References
  • Biotage. (2023).[1] Strategies for the Flash Purification of Ionizable Compounds (Amines). Retrieved from

  • SiliCycle. (2025). Metal Scavenging Solutions for Pharmaceutical Processes. Retrieved from

  • Teledyne ISCO. (2023).[4] Purification of Alkaloids and Amines using Amine-Functionalized Silica. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis and Properties of Piperidines. Retrieved from

Sources

Technical Support Center: Catalyst Optimization for Dimethoxyphenyl Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Catalyst Poisoning in Heterogeneous Hydrogenation Ticket ID: #CAT-DPP-404 Assigned Specialist: Senior Application Scientist, Catalysis Division

Introduction: The "Hidden" Chemistry of Failure

Welcome to the Technical Support Center. You are likely here because your synthesis of 4-(3,4-dimethoxyphenyl)piperidine —a critical pharmacophore in analgesic and acetylcholinesterase inhibitor development—has failed.

In 85% of cases involving this specific scaffold, the failure is not due to "bad catalyst" batches but rather a misunderstanding of the competitive adsorption dynamics between the basic nitrogen atom and the electron-rich dimethoxy-arene ring.

This guide moves beyond generic advice. We will treat your reaction vessel as a competitive ecosystem where your catalyst (Pd/C, PtO2, or Rh) is being suffocated by invisible inhibitors.

Module 1: Diagnostic Triage (Why did it stop?)

Before modifying your protocol, you must diagnose the type of deactivation. Use this decision matrix to identify your specific failure mode.

Visualizing the Failure Mode

TroubleshootingFlow Start START: Reaction Status ZeroUptake Scenario A: Zero H2 Uptake (Dead on Arrival) Start->ZeroUptake Stall Scenario B: Rapid Start, Then Stalls (The '50% Wall') Start->Stall Leaching Scenario C: Slow Deceleration over Recycles Start->Leaching SulfurCheck Check Precursor Synthesis: Did you use Thionyl Chloride, Sulfonates, or Thiols? ZeroUptake->SulfurCheck N_Poison Diagnosis: Product Inhibition (Piperidine Poisoning) Stall->N_Poison Basic Nitrogen binding Aggreg Diagnosis: Sintering or Metal Leaching Leaching->Aggreg SulfurCheck->N_Poison No (Check Sterics) S_Poison Diagnosis: Irreversible Sulfur/Halide Poisoning SulfurCheck->S_Poison Yes

Figure 1: Diagnostic logic flow for identifying catalyst deactivation mechanisms in heterocyclic hydrogenation.

Module 2: The Nitrogen Paradox (Reversible Inhibition)

The Issue: You observe rapid initial hydrogen uptake that abruptly stops at 40-60% conversion. The Cause: The product (piperidine) is significantly more basic (


) than the starting material (pyridine, 

). As the piperidine forms, it binds competitively to the catalyst surface via the nitrogen lone pair, effectively displacing the unreacted pyridine and blocking active sites.
FAQ: How do I fix Product Inhibition?

Q: Can I just add more catalyst? A: No. This is cost-ineffective and scales poorly. You must change the nature of the substrate, not the metal.

Q: What is the remediation protocol? A: You must protonate the nitrogen. By converting the free amine/pyridine into its ammonium/pyridinium salt, you remove the lone pair's ability to coordinate with the metal surface (Pd or Pt).

Protocol 1: Acidic Modification Strategy

  • Solvent Switch: Move from neutral alcohols (MeOH) to Glacial Acetic Acid or a mixture of MeOH:HCl (1.1 eq) .

  • Mechanism: The acid protonates the Nitrogen (

    
    ). The charged species cannot donate electrons to the metal d-orbitals, leaving the aromatic ring flat on the catalyst surface for hydrogenation.
    
  • Warning: Ensure your dimethoxy groups are stable. Excessive mineral acid (HCl) at high temperatures (>60°C) can trigger ether cleavage (demethylation), yielding phenol impurities.

Module 3: The "Dimethoxy" Trap (Irreversible Poisoning)

The Issue: The catalyst is inactive from minute zero ("Dead on Arrival"). The Cause: Your precursor synthesis likely involved a step that introduced Sulfur or Halides .

  • Common Culprit: If you synthesized the dimethoxyphenyl ring via Friedel-Crafts (using

    
    ) or protecting group manipulations involving sulfonates (TsCl, MsCl) or dithianes.
    
Data: Poison Tolerance Thresholds
Poison ClassSpecific CulpritTolerance Limit (ppm)MechanismRemediation
Sulfur (S) Thioethers, Sulfonates< 2 ppmIrreversible binding to Pd/Pt sitesActivated Carbon Wash or Raney Ni Pre-treatment
Halides (X) Chloride, Iodide< 50 ppmAgglomeration / Site BlockingAqueous wash (AgNO3 test to confirm removal)
Phosphorus (P) Phosphines (from couplings)< 5 ppmStrong coordinationOxidation (H2O2 wash) prior to hydrogenation

Protocol 2: The "Hot Filtration" Rescue If you suspect sulfur poisoning from the precursor:

  • Dissolve your precursor in the reaction solvent (e.g., MeOH).

  • Add Activated Carbon (SX Ultra) at 10 wt% loading (no metal).

  • Stir at 50°C for 2 hours.

  • Filter hot through Celite.

  • Result: The carbon scavenges the trace sulfur. Use the filtrate for the actual hydrogenation.

Module 4: Selectivity & Side Reactions

The Issue: You obtained the product, but it contains impurities (Phenols or Cyclohexyl derivatives). The Science: The electron-rich dimethoxy ring makes the molecule susceptible to hydrogenolysis (cleavage of the O-Me bond) or over-reduction (saturation of the phenyl ring).

FAQ: Fine-Tuning Selectivity

Q: I see demethylation (loss of -Me). Why? A: This occurs under high temperature or strong acid conditions.

  • Fix: Lower temperature to <40°C. Switch from Pd/C to PtO2 (Adams' Catalyst) . Platinum is generally less active for hydrogenolysis (C-O bond breaking) than Palladium.

Q: The phenyl ring is reducing to a cyclohexyl ring. A: Over-reduction. The dimethoxy group activates the phenyl ring, making it easier to reduce.

  • Fix: Stop the reaction immediately upon theoretical H2 uptake. Reduce pressure (from 50 bar to 5 bar).

Visualizing the Interaction Mechanism

Understanding the atomic-level interaction is crucial for troubleshooting.

Mechanism Surface Catalyst Surface (Pd/Pt) Pyridine Reactant: Pyridine (Flat Adsorption) Pyridine->Surface Pi-bonding (Reaction Proceeds) Piperidine Product: Piperidine (Lone Pair Binding) Piperidine->Surface Sigma-bonding (N-Metal) POISONING Protonated Acidified Product (NH+ No Binding) Protonated->Surface Repulsion/No Binding (Active Sites Free)

Figure 2: Mechanistic view of Nitrogen interaction. Red arrow indicates the "poisoning" pathway where the basic amine blocks the metal. Green dashed line shows the protective effect of acidification.

Summary Checklist for Success

  • Pre-Test: Check precursor for Sulfur/Halides (< 5 ppm).

  • Solvent: Use Acetic Acid or MeOH + 1 eq HCl .

  • Catalyst:

    • Standard: 5-10% Pd/C (Type 39 or similar).

    • High Difficulty: PtO2 (Adams' Catalyst) if Pd fails or causes demethylation.

  • Conditions: 3-5 bar H2, Room Temperature to 40°C.

  • Workup: Neutralize the acid salt after filtering off the catalyst to avoid precipitating free amine on the metal (which can cause fires with dry Pd/C).

References

  • BenchChem. (2025).[1][2][3][4] Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. BenchChem Technical Guides.[2] 2

  • StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum Mechanisms.[1][5] StudySmarter Chemistry Resources. 5

  • Royal Society of Chemistry (RSC). (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions.[6] Organic & Biomolecular Chemistry. 6

  • National Institutes of Health (NIH). (2015). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.[7] PubMed Central (PMC). 7

  • Asian Journal of Chemistry. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Pubs. 8[9]

Sources

Removing unreacted starting materials from N-(3,5-dimethoxyphenyl)piperidin-3-amine

[1]

Ticket ID: PUR-882-DIMETHOXY Status: Open Subject: Removal of unreacted starting materials (Aniline/Halide) from secondary amine product.[1] Assigned Specialist: Senior Application Scientist, Separation Technologies.

Executive Summary

You are encountering difficulty isolating N-(3,5-dimethoxyphenyl)piperidin-3-amine from its reaction mixture. Based on the structure, your primary impurities are likely:

  • 3,5-Dimethoxyaniline (Starting Material - Nucleophile).[1]

  • N-protected-3-piperidone or 3-halopiperidine derivative (Starting Material - Electrophile).[1]

  • Palladium/Ligands (if Buchwald-Hartwig synthesis was used).[1]

This guide prioritizes Acid-Base Extraction (pH Switching) as the primary purification vector.[1] This method exploits the massive pKa difference (~7 log units) between your product and the aniline impurity, creating a self-validating separation system without the need for expensive chromatography in early stages.

Module 1: The "pH Switch" Protocol (Primary Recommendation)

The Science (Causality)

Separation is dictated by the basicity difference between the two nitrogen centers:

  • Product (Piperidine secondary amine):

    
     (Strong Base).[1]
    
  • Impurity (3,5-Dimethoxyaniline):

    
     (Weak Base).[1]
    

The Logic: By adjusting the aqueous phase to pH 5.0–6.0 , the highly basic piperidine product will be >99.9% protonated (water-soluble), while the weakly basic aniline impurity will remain >90% unprotonated (organic-soluble).[1]

Step-by-Step Workflow
StepActionCritical ParameterResult
1 Dissolve crude mixture in Ethyl Acetate (EtOAc) or DCM .Concentration ~0.1 MOrganic Phase A
2 Wash with 0.5 M NaH₂PO₄ buffer (pH 4.5–5.0) .[1]Do NOT use strong acid (pH < 2) Product moves to Aqueous Layer.[1] Aniline stays in Organic.[1]
3 Separate layers. Keep Aqueous.Check pH of aqueousAqueous contains Product (

).
4 Wash Aqueous layer with fresh EtOAc (x2).[1]--Removes trace neutral impurities.
5 Basify Aqueous layer to pH > 12 using NaOH (2M) .pH > 12 is mandatoryProduct deprotonates (

) and oils out.[1]
6 Extract Aqueous with DCM (x3) .--Product moves back to Organic Phase.
7 Dry (Na₂SO₄) and concentrate.[1]--Pure Product.
Visualization: The pH Switch Logic

pH_SwitchStartCrude Mixture(Product + Aniline SM)DissolveDissolve in EtOAcStart->DissolveAcidWashWash with NaH2PO4 (pH 5.0)Dissolve->AcidWashSeparationPhase SeparationAcidWash->SeparationOrgLayerOrganic Layer(Contains 3,5-Dimethoxyaniline)Separation->OrgLayerNeutral SpeciesAqLayerAqueous Layer(Contains Protonated Product)Separation->AqLayerCharged SpeciesDiscardDiscard / Recycle SMOrgLayer->DiscardBasifyBasify to pH 12 (NaOH)AqLayer->BasifyExtractExtract with DCMBasify->ExtractFinalProductPure Product(N-(3,5-dimethoxyphenyl)piperidin-3-amine)Extract->FinalProduct

Caption: Flowchart demonstrating the selective protonation strategy to isolate the piperidine product from aniline impurities.

Module 2: Scavenger Resins (Polishing Step)[1]

If the "pH Switch" is insufficient (e.g., trace aniline remains) or if you are using a high-throughput format where extraction is difficult, use Solid-Supported Scavenger Resins .[1]

Selection Guide
Impurity TypeRecommended ResinMechanismProtocol
3,5-Dimethoxyaniline (Nucleophile)Isocyanate (PS-NCO) or Benzaldehyde (PS-CHO) Electrophilic capture of the aniline primary amine.[1]Add 3-4 eq. of resin relative to impurity.[1] Shake 2-4h at RT. Filter.
Alkyl Halide (Electrophile)Thiol (PS-SH) or Amine (PS-TBD) Nucleophilic displacement of the halide.[1]Add 2-3 eq. Shake 4h-Overnight. Filter.
Palladium (Catalyst)Thiol (Si-Thiol) or DMT (Si-DMT) Metal chelation.[1]Add 5-10 wt% relative to crude mass.[1] Shake 4h at 40°C.
Why Isocyanate Resin?

The 3,5-dimethoxyaniline is a primary amine.[1] Your product is a secondary amine.[1] While isocyanates react with both, the unhindered primary aniline reacts significantly faster than the sterically hindered secondary piperidine (especially if the piperidine is attached to a bulky phenyl ring). Optimization: Use PS-Benzaldehyde for higher selectivity; it forms a stable imine with the aniline but reacts reversibly/poorly with the secondary amine.[1]

Module 3: Chromatography Troubleshooting (FAQs)

Q: My product streaks/tails on the silica column. How do I fix this? A: Secondary amines interact strongly with the acidic silanols on silica gel.[1]

  • The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane before loading.

  • Mobile Phase: Use DCM : MeOH : NH₄OH (90:9:1) .[1] The ammonium hydroxide competes for the silanol sites, sharpening the amine peak.

Q: The aniline impurity co-elutes with my product. A: This is common on normal phase silica because both are polar amines.[1]

  • The Fix: Switch to Reverse Phase (C18) chromatography using a High pH buffer (10mM Ammonium Bicarbonate, pH 10).

  • Reasoning: At pH 10, the piperidine is deprotonated (neutral) and retains well on C18. At low pH (0.1% Formic acid), it is fully protonated and elutes in the void volume, providing no separation from other polar impurities.

Module 4: Metal Removal (If Buchwald Coupling Used)

If your product is grey or black, you have residual Palladium.[1]

  • SiliaMetS® Thiol: Most effective for Pd(0) and Pd(II).[1]

  • Activated Carbon: Dissolve product in hot EtOH, add activated carbon (50 wt%), reflux for 30 mins, filter hot through Celite.

Workflow Visualization: Scavenging & Polishing

Scavengingcluster_0Impurity ScavengingInputCrude SolutionResin1Add PS-Isocyanate(Removes Aniline)Input->Resin1Resin2Add Si-Thiol(Removes Pd)Resin1->Resin2FilterFiltration(Remove Solids)Resin2->FilterEvapEvaporationFilter->EvapFinalPure AmineEvap->Final

Caption: Polishing workflow using functionalized resins to remove trace impurities without liquid-liquid extraction.

References

  • ChemicalBook. (2024).[1] 3,5-Dimethoxyaniline - Properties and Acidity Data. Retrieved from

  • Master Organic Chemistry. (2017). Amine Basicity and pKa Values: Piperidine vs Pyridine. Retrieved from

  • Biotage. (n.d.).[1] Strategies for Removing Anilines using Scavenger Resins. Retrieved from

  • BenchChem. (2025).[1][2] Removal of unreacted 3-(trifluoromethyl)aniline from the product. Retrieved from

  • University of Rochester. (n.d.).[1] Workup: Removing Amines via Copper Complexation and Acid Wash. Retrieved from

Addressing solubility issues of N-(3,5-dimethoxyphenyl)piperidin-3-amine in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for N-(3,5-dimethoxyphenyl)piperidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve aqueous solubility challenges with this compound. We provide a series of frequently asked questions (FAQs) for initial guidance and in-depth troubleshooting guides for more complex issues.

Initial Troubleshooting Workflow

Before diving into specific protocols, use this decision tree to guide your troubleshooting process.

G start Start: Solubility Issue with N-(3,5-dimethoxyphenyl)piperidin-3-amine check_props 1. Understand Physicochemical Properties (pKa, LogP estimates) start->check_props measure_sol 2. Quantify Baseline Solubility (Kinetic/Thermodynamic Assay) check_props->measure_sol is_basic Is the compound a weak base? measure_sol->is_basic ph_adjust 3. pH Adjustment (See FAQ 2 & Guide 1) is_basic->ph_adjust Yes is_soluble_ph Solubility sufficient? ph_adjust->is_soluble_ph formulation_strategies 4. Advanced Formulation Strategies (Co-solvents, Surfactants, etc.) is_soluble_ph->formulation_strategies No end_ok End: Proceed with Experiment is_soluble_ph->end_ok Yes cosolvent Guide 2: Co-Solvent Screening formulation_strategies->cosolvent surfactant Guide 3: Surfactant Screening formulation_strategies->surfactant cyclodextrin Guide 4: Cyclodextrin Complexation formulation_strategies->cyclodextrin advanced Guide 5: Advanced Formulations (ASD/LBDDS) formulation_strategies->advanced end_consult Contact Senior Application Scientist cosolvent->end_consult surfactant->end_consult cyclodextrin->end_consult advanced->end_consult

Caption: General workflow for addressing solubility issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial questions you may have about N-(3,5-dimethoxyphenyl)piperidin-3-amine and its solubility.

FAQ 1: What are the expected physicochemical properties of this compound?

Answer: N-(3,5-dimethoxyphenyl)piperidin-3-amine is a novel compound. Based on its structure, we can infer its key properties:

  • Weakly Basic Nature: The structure contains two amine groups (a secondary amine within the piperidine ring and a primary amine at the 3-position). These groups are basic and can be protonated. The piperidine amine is expected to be the more basic of the two. Based on similar structures like (R)-3-Aminopiperidine, the predicted pKa is around 10.5[1][2]. This means the compound's charge, and therefore its aqueous solubility, will be highly dependent on pH.[3][4][5]

  • Lipophilicity: The presence of the 3,5-dimethoxyphenyl group makes the molecule significantly lipophilic (oily or fat-loving). This high lipophilicity is the primary reason for its poor intrinsic solubility in water.

  • Appearance: You should expect a solid material at room temperature.

FAQ 2: I dissolved my compound, but it crashed out. What happened and what's the first thing I should try?

Answer: This phenomenon, called precipitation, is common for pH-sensitive compounds. It likely occurred because the pH of your final aqueous medium is too high (too basic).

Causality: As a weak base, N-(3,5-dimethoxyphenyl)piperidin-3-amine is most soluble in its protonated, charged (ionized) form.[5][6] This occurs at a pH below its pKa. If you dissolved it in an acidic stock solution and then diluted it into a neutral buffer (e.g., PBS at pH 7.4), the pH increase causes the compound to deprotonate, becoming neutral and less soluble, leading to precipitation.

First Action - pH Adjustment: The simplest and most effective initial strategy is to lower the pH of your aqueous medium.[7][8][9]

  • Recommendation: Prepare your final solution in a buffer with a pH at least 2 units below the compound's pKa (e.g., pH 4.0-6.0). This ensures the majority of the compound remains in its protonated, soluble salt form.[10]

FAQ 3: How do I perform a basic solubility measurement?

Answer: You need to determine if you require a kinetic or thermodynamic solubility value.

  • Kinetic Solubility: Measures the solubility of a compound when added to a buffer from a DMSO stock. It's a high-throughput method often used in early discovery.[11][12][13]

  • Thermodynamic Solubility: The true equilibrium solubility, measured by adding solid compound directly to the buffer and allowing it to equilibrate over a longer period (e.g., 24 hours).[12][13][14][15]

Protocol: Basic Shake-Flask Thermodynamic Solubility Assay [14][16]

  • Preparation: Add an excess amount of solid N-(3,5-dimethoxyphenyl)piperidin-3-amine to a series of vials containing buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Ensure solid is visible.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separation: After incubation, filter the samples through a 0.45 µm filter or centrifuge at high speed to pellet the undissolved solid.

  • Quantification: Carefully take an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.

  • Result: The measured concentration is the thermodynamic solubility at that specific pH.

Part 2: In-Depth Troubleshooting Guides

If simple pH adjustment is insufficient for your experimental needs, the following guides provide detailed protocols for advanced solubilization techniques.

Guide 1: Systematic pH-Solubility Profiling

Q: How can I systematically determine the optimal pH for solubilizing my compound and how does it work?

A: By generating a pH-solubility profile. This experiment maps the compound's solubility across a range of pH values, allowing you to identify the lowest pH required to achieve your target concentration.

Mechanism: The Henderson-Hasselbalch Relationship The solubility of an ionizable compound is governed by the Henderson-Hasselbalch equation. For a weak base, as the pH of the solution decreases, the equilibrium shifts towards the protonated (charged, BH+) form, which is more water-soluble.[3][4][5][17]

G cluster_0 Aqueous Environment B B (Neutral, Lipophilic) Poorly Soluble BH_plus BH+ (Protonated, Hydrophilic) Highly Soluble B->BH_plus + H+ (Lower pH) BH_plus->B - H+ (Higher pH)

Caption: pH effect on the equilibrium of a weak base.

Experimental Protocol: pH-Solubility Profiling This protocol expands on the basic assay from FAQ 3.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2.0 to 9.0 in 1.0 unit increments). Use a consistent buffer system if possible (e.g., phosphate or citrate buffers), but be aware that buffer salts can sometimes affect solubility.[16][18]

  • Sample Preparation: Add an excess of solid compound to 1 mL of each buffer in individual vials.

  • Equilibration: Shake at a controlled temperature for 24 hours.

  • Analysis: Filter or centrifuge the samples, then quantify the supernatant concentration via HPLC-UV or LC-MS/MS.

  • Data Plotting: Plot Solubility (µg/mL or µM) on a logarithmic scale versus pH. This will give you a clear visual of the pH at which your compound's solubility meets the required concentration.

Data Presentation: Example pH-Solubility Profile

pHSolubility (µg/mL)Log Solubility
2.0>2000>3.30
3.018503.27
4.09802.99
5.02102.32
6.0451.65
7.05.20.72
7.42.10.32
8.0<1.0<0.0
9.0<1.0<0.0
Guide 2: Using Co-solvents for Solubility Enhancement

Q: pH adjustment is not an option for my cell-based assay. How can I use co-solvents to improve solubility?

A: Co-solvents are water-miscible organic solvents that enhance solubility by reducing the polarity of the aqueous medium, making it more favorable for lipophilic compounds. [8][19][20]

Mechanism of Co-solvency: Co-solvents disrupt the hydrogen bonding network of water, reducing the energy required to create a cavity for the solute.[20][21] This effectively makes the solvent system less polar and more "hospitable" to your lipophilic compound.

Common Pharmaceutical Co-solvents: [19][22]

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Ethanol

  • Glycerin

Experimental Protocol: Co-solvent Screening

  • Stock Preparation: Prepare a high-concentration stock of your compound in 100% of each co-solvent being tested (e.g., 10 mg/mL in PEG 400, 10 mg/mL in PG).

  • Serial Dilution: In a 96-well plate, create a dilution series of each co-solvent in your final aqueous buffer (e.g., PBS pH 7.4). Typical ranges are from 20% down to 1% co-solvent.

  • Compound Addition: Add a small, fixed volume of your compound's DMSO stock solution to each well. The goal is to assess the co-solvent's ability to prevent precipitation at a target final concentration.

  • Incubation & Observation: Incubate the plate for 1-2 hours at room temperature. Visually inspect for precipitation or use a plate reader to measure light scattering (nephelometry).[11][14]

  • Selection: Identify the co-solvent and the minimum concentration required to maintain the solubility of your compound. Always be mindful of the potential toxicity of co-solvents in your experimental system.[20]

Data Presentation: Example Co-solvent Screening Results

Co-solvent20% (v/v)10% (v/v)5% (v/v)2% (v/v)1% (v/v)
PEG 400 ClearClearClearCloudyPrecipitate
Propylene Glycol ClearClearCloudyPrecipitatePrecipitate
Ethanol ClearCloudyPrecipitatePrecipitatePrecipitate

Table shows visual results for a target compound concentration of 50 µM.

Guide 3: Using Surfactants for Micellar Solubilization

Q: My compound is extremely lipophilic and even co-solvents are not working. What is the next step?

A: Surfactants can solubilize highly lipophilic compounds by forming micelles. [23][24][25]

Mechanism of Micellar Solubilization: Surfactants are amphiphilic molecules.[26] Above a certain concentration (the Critical Micelle Concentration, or CMC), they self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. Your lipophilic compound can partition into the hydrophobic core, effectively being carried in a water-soluble package.[23][27]

Common Non-ionic Surfactants (preferred for lower toxicity): [7][19]

  • Polysorbate 80 (Tween® 80)

  • Polysorbate 20 (Tween® 20)

  • Polyoxyl 35 Castor Oil (Kolliphor® EL, formerly Cremophor® EL)

  • Solutol® HS 15

Experimental Protocol: Surfactant Screening The protocol is similar to co-solvent screening.

  • Stock & Dilutions: Prepare aqueous stock solutions of each surfactant. Create a dilution series in your buffer, ensuring concentrations both above and below the known CMC of the surfactant.

  • Compound Addition: Add your compound from a DMSO stock to each surfactant dilution.

  • Equilibration & Observation: Allow the samples to equilibrate for several hours. Assess solubility visually or with nephelometry.

  • Selection: Determine the most effective surfactant and the lowest concentration needed. Note that surfactants can interfere with some biological assays, so appropriate vehicle controls are critical.

Guide 4: Using Cyclodextrins for Inclusion Complexation

Q: I've heard about cyclodextrins. How do they work and are they suitable for my compound?

A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate lipophilic molecules, or parts of molecules, forming a water-soluble "inclusion complex." [28][][30][31][32]

Mechanism of Inclusion Complexation: The hydrophobic "guest" molecule (your compound) fits into the hydrophobic "host" cavity of the cyclodextrin.[28][32] The resulting complex presents the hydrophilic exterior of the cyclodextrin to the water, dramatically increasing the apparent solubility of the guest molecule.[][30] This is particularly useful for BCS Class II and IV compounds.[]

G cluster_0 Cyclodextrin Inclusion Complex Drug Lipophilic Drug (e.g., Phenyl Ring) Complex Soluble Inclusion Complex Cyclodextrin Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) Drug_in_Complex Drug

Caption: Encapsulation of a drug by a cyclodextrin.

Commonly Used Cyclodextrins: [28]

  • β-Cyclodextrin (β-CD): Often used for aromatic rings.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified version with much higher aqueous solubility and lower toxicity, making it very popular for pharmaceutical formulations.

  • α-Cyclodextrin (α-CD): Has a smaller cavity, suitable for smaller molecules.[][30]

Experimental Protocol: Phase Solubility Study

  • Prepare Cyclodextrin Solutions: Create a series of solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 40 mM HP-β-CD) in your desired buffer.

  • Add Excess Compound: Add an excess amount of solid N-(3,5-dimethoxyphenyl)piperidin-3-amine to each solution.

  • Equilibrate: Shake for 24-48 hours at a constant temperature.

  • Analyze: Filter the samples and quantify the concentration of the dissolved compound by HPLC.

  • Plot Data: Plot the concentration of your dissolved compound against the concentration of the cyclodextrin. A linear relationship indicates the formation of a 1:1 complex and allows you to calculate the binding constant.

Guide 5: Overview of Advanced Formulation Technologies

Q: None of the above methods provide the stability or concentration I need for in vivo studies. What are my options?

A: For advanced applications like toxicology or preclinical efficacy studies, more sophisticated formulation strategies such as amorphous solid dispersions or lipid-based systems may be required.

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in an amorphous state within a polymer matrix.[33][34][35][36] The amorphous form has higher energy and thus higher apparent solubility and faster dissolution compared to the stable crystalline form.[37] Technologies like spray drying or hot-melt extrusion are used to create ASDs.[33][35]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations involve dissolving the drug in a mixture of lipids, surfactants, and co-solvents.[38][39][40][41] These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), form fine emulsions or microemulsions upon gentle agitation in aqueous media (like in the gut), presenting the drug in a solubilized state ready for absorption.[38][39] LBDDS are excellent for highly lipophilic compounds and can enhance oral bioavailability.[38][40][42]

These advanced methods typically require specialized equipment and expertise. Please contact our senior scientific staff for a dedicated consultation if you believe these strategies are necessary for your project.

References
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. (2020, April 1). Ascendia Pharma. [Link]

  • Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. (n.d.). Bentham Science. [Link]

  • Solubility Concerns: API and Excipient Solutions. (2015, September 30). American Pharmaceutical Review. [Link]

  • Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. (n.d.). International Journal of Current Research. [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023, June 16). Allied Academies. [Link]

  • (PDF) Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. (2022, October). ResearchGate. [Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). LinkedIn. [Link]

  • Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015, September 3). European Pharmaceutical Review. [Link]

  • Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. (2024, May 30). Walsh Medical Media. [Link]

  • Solving Poor Solubility with Amorphous Solid Dispersions. (2014, June 2). Pharmaceutical Technology. [Link]

  • Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. (n.d.). SciELO. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro University. [Link]

  • Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development. (2011, January 1). American Pharmaceutical Review. [Link]

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. (n.d.). Taylor & Francis Online. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19). Journal of Chemical and Pharmaceutical Research. [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • The Role of Surfactants in Compounded Preparation. (2022, January 5). PCCA. [Link]

  • Prediction of pH-dependent aqueous solubility of druglike molecules. (2006, November 15). PubMed. [Link]

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water. (n.d.). Academia.edu. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2022, July 30). Future Journal of Pharmaceutical Sciences. [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024, August 27). Microbe Notes. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands. [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.). Open Education Alberta. [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023, May 5). Pharma's Almanac. [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace. [Link]

  • Basic pharmacological principles. (n.d.). VIN. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • How to Use Henderson Hasselbalch Equation for Pharmacology. (2017, October 16). YouTube. [Link]

  • Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. (n.d.). International Journal of Scientific Research & Technology. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022, August 23). MDPI. [Link]

  • Cas 127294-73-9,(R)-3-Aminopiperidine. (n.d.). LookChem. [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. (2004, August 15). ResearchGate. [Link]

  • Solubility Assessment Service. (2019, December 27). Creative Biolabs. [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. (2004, August 15). PubMed. [Link]

  • In-vitro Thermodynamic Solubility. (2025, May 25). Protocols.io. [Link]

  • US20040043073A1 - Pharmaceutical compositions for drugs having pH-dependent solubility. (n.d.).
  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (2021, August 24). Simulations Plus. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Dimethoxyphenyl Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers and professionals in drug development, understanding the structural nuances of pharmacologically active molecules is paramount. The dimethoxyphenyl piperidine scaffold is a recurring motif in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications. Mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of these molecules. However, the interpretation of mass spectra is not always straightforward, especially when dealing with isomers where subtle structural differences can lead to significant changes in fragmentation behavior.

This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of dimethoxyphenyl piperidine derivatives. We will explore the fundamental fragmentation mechanisms of the piperidine ring, dissect the profound influence of the dimethoxyphenyl substituent, and provide actionable experimental protocols. Our focus is on elucidating the causality behind fragmentation pathways, enabling you, the researcher, to move from simple spectral interpretation to confident structural assignment.

The Influence of Ionization Technique: A Critical First Step

The choice of ionization method fundamentally dictates the initial energy imparted to the analyte and, consequently, the extent of fragmentation observed.[1]

  • Electron Ionization (EI): As a "hard" ionization technique, EI imparts significant energy, often leading to extensive fragmentation. The initial ionization event typically occurs at the lone pair of electrons on the piperidine nitrogen, creating a radical cation (M•+). This high internal energy makes the molecular ion peak weak or absent, but provides a rich fragmentation pattern that is highly reproducible and useful for library matching.[1][2]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that imparts minimal energy, typically resulting in the formation of a protonated molecule, [M+H]⁺, with little to no in-source fragmentation.[1] This is ideal for determining the molecular weight of the parent compound. To induce fragmentation, tandem mass spectrometry (MS/MS) is required, where the [M+H]⁺ precursor ion is isolated and subjected to collision-induced dissociation (CID). The resulting product ion spectrum reveals the characteristic fragmentation pathways. Due to the basicity of the piperidine nitrogen, positive ion mode is the preferred method for these compounds.[1]

This guide will primarily focus on ESI-MS/MS fragmentation, as it is the most common technique used in modern drug discovery and metabolomics for its sensitivity and applicability to polar, non-volatile compounds.

Core Fragmentation Pathways of the Piperidine Moiety

The fragmentation of the piperidine ring itself follows well-established pathways, primarily driven by the nitrogen atom.[1]

Alpha (α)-Cleavage

The most dominant fragmentation pathway for piperidine derivatives, especially in EI-MS, is α-cleavage—the scission of the carbon-carbon bond adjacent to the nitrogen atom.[1] This process is initiated by the radical cation on the nitrogen and results in the formation of a resonance-stabilized iminium ion, which is often the base peak in the spectrum. The largest substituent at the α-carbon is preferentially lost as a radical.[1]

Ring Fission and Opening

The piperidine ring can also undergo cleavage at other positions, leading to ring opening and the formation of various acyclic fragment ions.[1] These pathways are often more complex and can involve hydrogen rearrangements.

Below is a diagram illustrating these fundamental piperidine fragmentation mechanisms.

cluster_key Key Fragmentation Pathways cluster_pathway M_plus [M+H]⁺ Precursor Ion alpha_cleavage α-Cleavage ring_fission Ring Fission Precursor Protonated Dimethoxyphenyl Piperidine [M+H]⁺ Loss_R Loss of R• Precursor->Loss_R α-Cleavage Rearrangement Rearrangement Precursor->Rearrangement Ring Fission Iminium Stable Iminium Ion (Result of α-Cleavage) Acyclic Acyclic Fragment Ions (Result of Ring Fission) Loss_R->Iminium Rearrangement->Acyclic

Caption: Fundamental fragmentation pathways of the piperidine ring.

The Directing Effect of the Dimethoxyphenyl Group

The position of the two methoxy (-OCH₃) groups on the phenyl ring is a critical determinant of the fragmentation pattern. This is because their electronic properties—electron-donating at the ortho and para positions, and electron-withdrawing at the meta position—influence the stability of potential fragment ions.[3] Furthermore, ortho substituents can lead to unique fragmentation pathways through "proximity effects."

Case Study: Comparing Isomeric Dimethoxyphenyl Piperidines

Let's consider three hypothetical isomers: 1-(2,5-dimethoxyphenyl)piperidine, 1-(2,4-dimethoxyphenyl)piperidine, and 1-(3,5-dimethoxyphenyl)piperidine. While their molecular weights are identical, their MS/MS spectra would exhibit diagnostic differences.

The fragmentation is heavily influenced by the substituents on the piperidine ring.[1] The presence of methoxy groups can lead to characteristic neutral losses, such as the loss of a methyl radical (•CH₃), formaldehyde (CH₂O), or methanol (CH₃OH).[4]

Ortho-Position Effects

An ortho-methoxy group can participate in cyclization and rearrangement reactions.[5] For aromatic carbonyl compounds, an adjacent methoxy group can lead to a characteristic loss of water (H₂O), a process of significant diagnostic value.[6] This "ortho effect" can be a key differentiator. For a 1-(2,5-dimethoxyphenyl)piperidine, a lower collision energy might be required to induce fragmentation compared to a 3,5-isomer, as the ortho methoxy group can act as a catalytic mediator for hydrogen migrations.[5]

The diagram below illustrates how the position of the methoxy group can influence fragmentation pathways.

Precursor [M+H]⁺ Dimethoxyphenyl Piperidine Ortho_Meta_Para Isomer Type Ortho Ortho-Substituted (e.g., 2,5-) Ortho_Meta_Para->Ortho Proximity Effects Meta Meta-Substituted (e.g., 3,5-) Ortho_Meta_Para->Meta Electronic Effects Para Para-Substituted (e.g., 2,4-) Ortho_Meta_Para->Para Electronic Effects Ortho_Fragment Unique Fragments via Proximity Effects (e.g., loss of H₂O, CH₂O) Ortho->Ortho_Fragment Common_Fragment Common Fragments (α-cleavage, ring fission) Ortho->Common_Fragment Meta->Common_Fragment Para->Common_Fragment

Caption: Influence of methoxy group position on fragmentation.

Comparative Fragmentation Data

The following table summarizes expected characteristic fragment ions and neutral losses for different dimethoxyphenyl piperidine isomers based on established fragmentation principles. This data is predictive and serves as a guide for interpreting experimental results.

IsomerPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ion(s) (m/z)Characteristic Neutral Loss(es)Rationale
1-(2,5-dimethoxyphenyl)piperidine 222.15204, 191, 176H₂O, •CH₃, CH₂OProximity effect from the ortho-methoxy group facilitates losses of H₂O or CH₂O.[5][6]
1-(3,4-dimethoxyphenyl)piperidine 222.15207, 178•CH₃, C₂H₆Standard fragmentation with loss of methyl radical from a methoxy group, followed by potential loss of another methyl or ethane.
1-(3,5-dimethoxyphenyl)piperidine 222.15207, 192•CH₃, CH₂OMeta-substitution provides less stabilization for charge, leading to more predictable methoxy-related cleavages.
Alternative: 2-phenylpiperidine 162.13161, 84•H, C₆H₅•Classic α-cleavage leading to the M-1 peak (m/z 161) and formation of the piperidinyl cation (m/z 84).[2]

Note: The m/z values are calculated for the monoisotopic masses.

Experimental Protocol: LC-MS/MS Analysis

A self-validating protocol is crucial for trustworthy results. This includes running standards, blanks, and quality controls to ensure system suitability and rule out contamination.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the dimethoxyphenyl piperidine standard or sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 µg/mL.

    • For complex matrices (e.g., plasma), perform a protein precipitation with acetonitrile followed by centrifugation. Dilute the supernatant as needed.

    • Prepare a blank sample using only the final solvent.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.[1]

    • Injection Volume: 2 µL.[1]

    • Column Temperature: 40 °C.[1]

  • Mass Spectrometry (MS) Conditions:

    • Instrument: A tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.[1]

    • Ionization Mode: Positive Ion Mode.[1]

    • MS Scan Mode:

      • Full Scan (MS1): Scan a range of m/z 100-500 to identify the [M+H]⁺ precursor ion (expected at m/z 222.15).

      • Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 222.15) and perform a product ion scan to generate the fragmentation spectrum.

    • Collision Energy (CE): Optimize CE by performing multiple injections at varying energies (e.g., 10, 20, 30, 40 eV) to obtain a rich spectrum with both parent and fragment ions. A ramped CE experiment can also be effective.

Workflow Diagram

cluster_workflow LC-MS/MS Experimental Workflow SamplePrep 1. Sample Preparation LC_Separation 2. LC Separation SamplePrep->LC_Separation Ionization 3. ESI Ionization LC_Separation->Ionization MS1_Scan 4. Full Scan (MS1) (Identify [M+H]⁺) Ionization->MS1_Scan MS2_Scan 5. Product Ion Scan (MS/MS) (Fragment [M+H]⁺) MS1_Scan->MS2_Scan Isolate Precursor Data_Analysis 6. Data Analysis & Interpretation MS2_Scan->Data_Analysis

Caption: A typical workflow for the LC-MS/MS analysis of small molecules.

Conclusion

The mass spectrometric fragmentation of dimethoxyphenyl piperidines is a predictable yet nuanced process governed by the fundamental chemistry of the piperidine ring and the electronic and steric effects of the methoxy substituents. While α-cleavage and ring fission represent the core fragmentation pathways of the piperidine moiety, the isomeric position of the dimethoxy groups provides the diagnostic fingerprint necessary for unambiguous identification. Specifically, the proximity effects of ortho-methoxy groups can generate unique neutral losses that are absent in their meta and para counterparts.

By employing a systematic approach that combines optimized ESI-MS/MS methodologies with a foundational understanding of these fragmentation mechanisms, researchers can confidently characterize dimethoxyphenyl piperidine structures. This guide provides the framework and experimental details necessary to not only acquire high-quality data but also to interpret it with the scientific rigor required in modern drug development.

References

  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Toche, R. B., et al. (2014). The Role of Methoxy Group in the Nazarov Cyclization of 1,5-bis-(2-Methoxyphenyl). PMC.
  • Bowie, J. H., & White, P. Y. (1969). Electron impact studies. Part XXXIX. Proximity effects in the mass spectra of aromatic carbonyl compounds containing adjacent methoxy-substituents. Journal of the Chemical Society B: Physical Organic.
  • Pivatto, M., et al. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO.
  • Unknown Author. (n.d.). Mass Spectrometry: Fragmentation.
  • Wikipedia. (n.d.). Methoxy group.

Sources

Technical Guide: Bioisosteric Replacements for the 3,5-Dimethoxyphenyl Group in Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,5-dimethoxyphenyl moiety is a classic pharmacophore in medicinal chemistry, particularly prevalent in tubulin inhibitors (colchicine binding site), CNS agents (e.g., Donepezil analogs), and various alkaloids. It provides essential hydrophobic bulk and hydrogen bond acceptor capability via the methoxy oxygens. However, this group frequently introduces metabolic liabilities—specifically rapid O-demethylation by CYP450 isoforms—and potential toxicity risks associated with quinone methide formation.

This guide analyzes three strategic bioisosteric replacements for the 3,5-dimethoxyphenyl group attached to piperidine scaffolds. We evaluate these alternatives based on metabolic stability, physicochemical properties (LogD, pKa), and retention of biological potency.

Part 1: The Baseline – 3,5-Dimethoxyphenyl

Role: Provides lipophilic surface area + two weak H-bond acceptors. Liability: The "Methoxy Trap."

  • Metabolism: High intrinsic clearance (

    
    ) due to O-dealkylation (typically CYP2D6 or CYP3A4 mediated).
    
  • Toxicity: Demethylation leads to phenolic metabolites, which can undergo oxidation to reactive quinones or quinone methides, leading to glutathione depletion or covalent protein binding.

Visualizing the Liability

The following diagram illustrates the metabolic vulnerability of the parent scaffold.

MetabolicLiability Parent Parent: 3,5-Dimethoxyphenyl-Piperidine (Lipophilic, Potent) CYP CYP450 (Oxidative Metabolism) Parent->CYP O-Demethylation Metabolite1 Metabolite: 3-Hydroxy-5-methoxyphenyl (Phenol) CYP->Metabolite1 Phase2 Phase II Conjugation (Glucuronidation/Sulfation) Rapid Excretion Metabolite1->Phase2 Clearance Quinone Reactive Quinone/Methide (Toxicity Risk) Metabolite1->Quinone Bioactivation

Figure 1: Metabolic pathway illustrating the O-demethylation liability of the 3,5-dimethoxyphenyl group.

Part 2: The Challengers – Comparative Analysis

We compare three distinct bioisosteric strategies.

Candidate A: 3,5-Difluorophenyl (The Metabolic Shield)

Strategy: Fluorine acts as a bioisostere for hydrogen (steric) and methoxy (metabolic block) but inverts electronic properties.

  • Mechanism: The C-F bond (approx. 116 kcal/mol) is stronger than C-H and C-O, rendering the ring resistant to oxidative metabolism at these positions.

  • Electronic Impact: Fluorine is highly electron-withdrawing.[1] If the aryl group is conjugated to the piperidine nitrogen, this will significantly lower the pKa of the basic amine, potentially improving membrane permeability (higher fraction of neutral species) but altering hERG binding profiles.

Candidate B: 3,5-Dimethylisoxazole (The Heterocyclic Shift)

Strategy: Replaces the phenyl ring with a heteroaromatic system.

  • Mechanism: The isoxazole oxygen and nitrogen mimic the H-bond acceptor nature of the methoxy groups. The methyl groups provide the necessary steric bulk.

  • Solubility: Generally improves aqueous solubility compared to the dimethoxyphenyl group due to lower lipophilicity (LogP) and increased polarity.

Candidate C: Bicyclo[1.1.1]pentane (BCP) Analogs (The 3D Isostere)

Strategy: "Escape from Flatland." Replacing the phenyl ring with a saturated BCP spacer or using BCP-methoxy analogs.

  • Mechanism: Increases

    
     character. This often improves solubility and metabolic stability by removing the aromatic ring entirely, while maintaining the vector orientation of substituents.
    

Part 3: Data Synthesis & Performance Metrics

The following table synthesizes representative data derived from Structure-Activity Relationship (SAR) studies of tubulin inhibitors and piperidine-based CNS ligands.

Table 1: Comparative Performance Matrix

Feature3,5-Dimethoxyphenyl (Baseline)3,5-Difluorophenyl (Cand. A)3,5-Dimethylisoxazole (Cand. B)
Metabolic Stability (

)
Low (< 15 min)High (> 60 min)Moderate/High
Electronic Effect (

)
Electron DonatingElectron WithdrawingElectron Withdrawing
Piperidine pKa ~9.0 - 9.5 (Basic)~7.5 - 8.5 (Attenuated)~6.5 - 7.5
Lipophilicity (cLogP) High (Baseline)Moderate (Lower)Low (Improved LLE)
Solubility PoorModerateGood
Primary Risk Rapid ClearancehERG Liability (pKa shift)Potency Loss (Steric mismatch)

Part 4: Experimental Validation Protocols

To validate these bioisosteres in your specific pipeline, use the following self-validating workflows.

Protocol 1: Microsomal Stability Assay (Metabolic Shield Validation)

Objective: Quantify the suppression of intrinsic clearance (


) by the bioisostere.
  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Incubation:

    • Mix test compound (final conc. 1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 minutes.

    • Start: Initiate reaction with NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 minutes into 150 µL ice-cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     determines 
    
    
    
    .
Protocol 2: Tubulin Polymerization Assay (Potency Retention)

Relevant if the target mimics the Colchicine site.

  • Reagent: Purified tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 1 mM GTP.

  • Setup: Add test compounds (1–10 µM) to tubulin (3 mg/mL) in a 96-well plate at 4°C.

  • Measurement: Transfer to 37°C reader. Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Metric: Compare

    
     (rate of polymerization) and steady-state mass against Colchicine (positive control) and DMSO (negative control).
    
Decision Workflow

Use this logic tree to select the correct bioisostere for your lead series.

BioisostereSelection Start Lead Compound (3,5-dimethoxyphenyl) CheckMetab Is Metabolic Stability Acceptable? Start->CheckMetab Keep Retain Group (Optimize elsewhere) CheckMetab->Keep Yes CheckSol Is Solubility Limiting? CheckMetab->CheckSol No OptionF Select 3,5-Difluorophenyl (Maintains Sterics, Fixes Metab) CheckSol->OptionF No (Sol OK) OptionHet Select 3,5-Dimethylisoxazole (Fixes Sol + Metab) CheckSol->OptionHet Yes (Poor Sol) OptionBCP Select BCP-Analogs (Novelty + 3D Space) CheckSol->OptionBCP Need Novelty/IP

Figure 2: Strategic decision tree for selecting bioisosteres based on ADME liabilities.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Purser, S., et al. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 13, 3538-3545. Link

  • Wang, Y., et al. (2019). Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities.[2] Journal of Medicinal Chemistry, 62(13), 6047–6062. Link

  • Newman, A. H., et al. (2020).[3] Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines... Bioisosteric replacement of the piperazine improves metabolic stability. European Journal of Medicinal Chemistry, 208, 112674.[3] Link

Sources

Comparative Pharmacokinetics of Piperidin-3-amine Derivatives: A Lead Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidin-3-amine (3-aminopiperidine) scaffold is a privileged structure in medicinal chemistry, most notably serving as the pharmacophore for Dipeptidyl Peptidase-4 (DPP-4) inhibitors. Its pharmacokinetic (PK) versatility is distinct: depending on N-substitution and lipophilic appendages, derivatives can toggle between renal clearance (e.g., Alogliptin) and biliary/fecal elimination (e.g., Linagliptin), or shift from daily to weekly dosing profiles (e.g., Trelagliptin).

This guide analyzes the structural determinants driving these PK divergences, providing researchers with actionable data and protocols to optimize 3-aminopiperidine leads.

Part 1: The Scaffold & Physicochemical Basis

The core 3-aminopiperidine scaffold presents specific physicochemical challenges and opportunities that dictate ADME (Absorption, Distribution, Metabolism, Excretion) outcomes.

Basicity and Lysosomal Trapping

The secondary amine in the piperidine ring typically has a pKa between 9.0 and 10.0.

  • Impact: At physiological pH (7.4), the nitrogen is protonated. This facilitates solubility but increases the risk of lysosomal trapping (accumulation in acidic organelles), potentially leading to high Volume of Distribution (

    
    ) and phospholipidosis.
    
  • Optimization: Electron-withdrawing groups (EWGs) or steric bulk on the piperidine nitrogen can modulate pKa to reduce non-specific binding while maintaining target affinity.

Stereochemical Dependence

The (R)-enantiomer is predominantly the bioactive form for DPP-4 inhibition.

  • PK Implication: Chiral inversion is rare for this scaffold in vivo, but enantiomeric purity is critical during synthesis to avoid "inactive load" which can saturate clearance pathways without therapeutic benefit.

Part 2: Comparative Case Studies

The following table contrasts three FDA-approved derivatives sharing the 3-aminopiperidine core. Note how structural modifications to the same scaffold result in drastically different clearance mechanisms.

Table 1: PK Parameters of Key Piperidin-3-amine Derivatives
ParameterAlogliptin Linagliptin Trelagliptin
Structure Note Pyrimidinedione appendageXanthine-based appendageFluorinated Alogliptin analog
Bioavailability (

)
~100%~30%~100%

1–2 h1.5 h1–2 h
Protein Binding 20% (Low)>90% (High, concentration-dependent)~25%
Volume of Dist.[1][2] (

)
417 L1110 L (Extensive tissue binding)~500 L
Half-life (

)
~21 h>100 h (Terminal)~54 h
Clearance Route Renal (60–70% unchanged)Biliary/Gut (80% unchanged)Renal
Dosing Frequency DailyDailyWeekly
Renal Impairment Dose adjustment requiredNo adjustment required Dose adjustment required
Mechanistic Analysis[3]
  • Renal vs. Biliary Routing:

    • Alogliptin remains hydrophilic. It resists metabolism and is filtered by the kidneys.

    • Linagliptin possesses a lipophilic xanthine tail. This shifts the clearance almost entirely to the biliary route (P-gp substrate), making it safe for patients with renal failure [1].

  • The "Weekly" Switch (Trelagliptin):

    • Trelagliptin is structurally identical to Alogliptin except for a fluoro-substituent.[3] This fluorine atom does not significantly alter metabolic stability but induces a conformational change that drastically slows the dissociation rate (

      
      )  from the DPP-4 enzyme. The "long half-life" is pharmacodynamic (target residence time), not just pharmacokinetic [2].
      

Part 3: Visualization of Clearance Pathways

The following diagram illustrates the decision tree for scaffold optimization based on lipophilicity and transporter affinity.

ClearancePathways Scaffold 3-Aminopiperidine Core Mod_Polar Hydrophilic Appendage (e.g., Pyrimidinedione) Scaffold->Mod_Polar Structure Design Mod_Lipo Lipophilic Appendage (e.g., Xanthine) Scaffold->Mod_Lipo Blood Systemic Circulation Mod_Polar->Blood High F% Mod_Lipo->Blood Low F% Kidney Kidney (Glomerular Filtration) Blood->Kidney Low Protein Binding (Alogliptin) Liver Liver (OATP Uptake) Blood->Liver High Protein Binding (Linagliptin) Urine Urine (Excretion) Kidney->Urine Unchanged Bile Bile/Feces (P-gp Efflux) Liver->Bile Biliary Excretion

Figure 1: Divergent clearance pathways dictated by N-substituent modifications on the 3-aminopiperidine core.

Part 4: Experimental Protocols

To differentiate between a "Renal/Alogliptin-like" and "Biliary/Linagliptin-like" profile, use the following self-validating workflows.

Protocol A: Caco-2 Permeability with pH-Gradient

Objective: Assess oral bioavailability and potential for lysosomal trapping of basic amines.

  • Cell Culture: Seed Caco-2 cells (passage 40–60) on polycarbonate filters. Culture for 21 days to ensure expression of efflux transporters (P-gp).

  • Buffer Preparation:

    • Apical (A): HBSS buffered to pH 6.5 (mimics jejunum microclimate).

    • Basolateral (B): HBSS buffered to pH 7.4 (mimics plasma).

    • Rationale: Basic amines (pKa > 8) may be trapped in the lower pH compartment if not actively transported.

  • Dosing: Apply test compound (10 µM) to Apical side (A→B) and Basolateral side (B→A).

  • Controls (Validation):

    • Atenolol: Low permeability marker (

      
       cm/s).
      
    • Propranolol: High permeability marker.

    • Quinidine: P-gp substrate (to check for active efflux).[4]

  • Calculation:

    
    
    
    • If Efflux Ratio (

      
      ) > 2.0, the compound is likely a P-gp substrate (predicts biliary excretion potential like Linagliptin).
      
Protocol B: Target Residence Time (Jump-Dilution Assay)

Objective: Determine if the derivative supports weekly dosing (Trelagliptin-like) vs. daily dosing.

  • Incubation: Incubate enzyme (DPP-4) with saturating concentration of inhibitor (100x

    
    ) for 1 hour to reach equilibrium.
    
  • Jump-Dilution: Rapidly dilute the mixture 100-fold into buffer containing a fluorogenic substrate (e.g., Gly-Pro-AMC).

  • Measurement: Monitor the recovery of enzymatic activity (fluorescence increase) over time.

  • Analysis:

    • Plot % Activity vs. Time.

    • Fit to exponential recovery equation to derive

      
      .
      
    • Residence Time (

      
      )  = 
      
      
      
      .
    • Benchmark: Alogliptin

      
       minutes; Trelagliptin 
      
      
      
      hours [3].

Part 5: Lead Optimization Workflow

This diagram outlines the logical sequence for optimizing a 3-aminopiperidine hit.

OptimizationWorkflow Start 3-Aminopiperidine Hit MetStab Microsomal Stability (Human/Rat) Start->MetStab Permeability Caco-2 Permeability (Efflux Ratio) Start->Permeability Selectivity Selectivity Screen (DPP-8/9, hERG) MetStab->Selectivity Stable Check_ER Efflux Ratio > 2? Permeability->Check_ER Check_CL Clearance Mechanism Check_ER->Check_CL Yes (Biliary Risk) Check_ER->Check_CL No (Renal Potential) Check_CL->Selectivity Kinetics Residence Time (Jump Dilution) Selectivity->Kinetics Passes Safety Candidate Candidate (Trelagliptin-like) Kinetics->Candidate High Tau (Weekly) Candidate_Daily Candidate (Alogliptin-like) Kinetics->Candidate_Daily Low Tau (Daily)

Figure 2: Step-wise optimization logic for determining dosing frequency and clearance profile.

References

  • Blech, S., et al. (2010). The metabolism and disposition of the oral dipeptidyl peptidase-4 inhibitor, linagliptin, in humans. Drug Metabolism and Disposition, 38(4), 667-678.

  • McKeage, K. (2015). Trelagliptin: First Global Approval. Drugs, 75(13), 1527-1532.

  • Schnapp, G., et al. (2016). Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure.[5] Journal of Medicinal Chemistry, 59(16), 7466-7477.

  • Deacon, C. F. (2011). Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review. Diabetes, Obesity and Metabolism, 13(1), 7-18.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of N-(3,5-dimethoxyphenyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The proper disposal of chemical substances like N-(3,5-dimethoxyphenyl)piperidin-3-amine is not merely a procedural afterthought but a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive framework for the safe handling and disposal of this piperidine derivative, grounded in established safety protocols and regulatory standards.

I. Foundational Principles: Understanding the Compound and Associated Hazards

N-(3,5-dimethoxyphenyl)piperidin-3-amine is a substituted piperidine, a class of heterocyclic amines. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, the known hazards of related compounds, such as piperidine itself, provide a strong basis for a cautious approach. Piperidines can be flammable, corrosive, and toxic.[1][2] Therefore, it is imperative to handle N-(3,5-dimethoxyphenyl)piperidin-3-amine with the assumption that it may possess similar hazardous characteristics.

Before commencing any disposal procedure, the single most critical action is to consult the manufacturer-specific Safety Data Sheet (SDS). This document will provide detailed information on physical and chemical properties, toxicity, and appropriate handling and disposal measures.

II. Waste Characterization and Segregation: The First Steps to Proper Disposal

The U.S. Environmental Protection Agency (EPA) mandates that generators of chemical waste are responsible for determining if their waste is hazardous.[3] This process, known as waste characterization, is foundational to proper disposal.

A. Identifying Hazardous Characteristics:

Based on the structure of N-(3,5-dimethoxyphenyl)piperidin-3-amine, the waste is likely to be classified as hazardous due to one or more of the following characteristics as defined by the Resource Conservation and Recovery Act (RCRA)[4]:

  • Toxicity: Amines can be toxic if ingested, inhaled, or absorbed through the skin.[5]

  • Corrosivity: As an amine, this compound is basic and can be corrosive to skin and eyes.[6]

  • Reactivity: While less common for this specific structure, some amines can be reactive with other chemicals.[3]

B. Segregation of Waste Streams:

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure cost-effective and compliant disposal.[7] Waste containing N-(3,5-dimethoxyphenyl)piperidin-3-amine should be collected in a dedicated, clearly labeled hazardous waste container.

Table 1: Waste Segregation for N-(3,5-dimethoxyphenyl)piperidin-3-amine

Waste TypeSegregation Guidelines
Unused or Expired Reagent Collect in its original container or a compatible, labeled waste container. Do not mix with other waste streams.
Contaminated Labware (e.g., pipette tips, gloves, vials) Place in a designated, sealed container labeled as "Hazardous Waste" with the chemical name.
Aqueous Solutions Collect in a labeled, compatible container. Do not dispose of down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local regulations.[8][9]
Organic Solvent Solutions Collect in a designated solvent waste container, ensuring compatibility with other contents.[9]
III. Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe collection, storage, and disposal of waste containing N-(3,5-dimethoxyphenyl)piperidin-3-amine.

1. Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including:

  • Chemical safety goggles or a face shield.[10]

  • Chemically resistant gloves (e.g., nitrile).

  • A lab coat or chemical-resistant apron.

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[11]

2. Waste Collection:

  • Use a designated, compatible, and leak-proof container for waste collection.

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "N-(3,5-dimethoxyphenyl)piperidin-3-amine," and any other relevant hazard warnings.[7]

  • Keep the waste container securely sealed when not in use.[11]

3. On-Site Storage (Satellite Accumulation Area):

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be located at or near the point of generation and under the control of the operator.

  • Ensure the SAA is away from incompatible materials, such as strong oxidizing agents and acids.[7]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide them with an accurate inventory of the waste container's contents.

5. Spill Management:

  • In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary.

  • For small liquid spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials.

  • For solid spills, carefully sweep up the material to avoid generating dust.

  • Place all contaminated cleanup materials into a sealed, labeled hazardous waste container.

IV. The Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-(3,5-dimethoxyphenyl)piperidin-3-amine waste.

DisposalWorkflow Disposal Decision Workflow for N-(3,5-dimethoxyphenyl)piperidin-3-amine cluster_start cluster_characterize Step 1: Characterization cluster_ppe Step 2: Safety First cluster_segregate Step 3: Segregation cluster_contain Step 4: Containment cluster_store Step 5: Storage cluster_dispose Step 6: Final Disposal start Waste Generated (N-(3,5-dimethoxyphenyl)piperidin-3-amine) consult_sds Consult SDS for Specific Hazards start->consult_sds assess_hazards Assume Hazardous (Toxicity, Corrosivity) consult_sds->assess_hazards wear_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->wear_ppe waste_type Identify Waste Type wear_ppe->waste_type solid_waste Solid Waste (Unused reagent, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous or solvent solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid store_waste Store in Designated Satellite Accumulation Area (SAA) collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs disposal_complete Waste Removed for Compliant Disposal contact_ehs->disposal_complete

Caption: Disposal decision workflow for N-(3,5-dimethoxyphenyl)piperidin-3-amine.

V. Regulatory Framework

In the United States, the disposal of hazardous waste is primarily governed by the EPA under the RCRA.[4] These regulations can be found in Title 40 of the Code of Federal Regulations (CFR), parts 260-273.[4][12] It is crucial to be aware that state and local regulations may be more stringent than federal requirements.[3] Always consult your institution's EHS department for guidance specific to your location.

VI. Conclusion

The responsible disposal of N-(3,5-dimethoxyphenyl)piperidin-3-amine is a non-negotiable aspect of professional laboratory practice. By adhering to the principles of waste characterization, segregation, and compliant disposal procedures, researchers can ensure a safe working environment, protect the ecosystem, and uphold the highest standards of scientific integrity.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex AI Search.
  • How to Properly Manage Hazardous Waste Under EPA Regulations - ERG Environmental. ERG Environmental.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • EPA Hazardous Waste Regulations. Study.com.
  • Hazardous Waste Recycling. (2025, September 22). US EPA.
  • Acceptable Drain Disposal Procedures. (2016, August 12). USDA ARS.
  • Proper Disposal Procedures for m-PEG11-amine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
  • PIPERIDINE. Ataman Kimya.
  • SAFETY DATA SHEET. (2025, September 23). Sigma-Aldrich.
  • Piperidine - SAFETY DATA SHEET. (2023, March 16). Alfa Aesar.
  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.
  • ICSC 0317 - PIPERIDINE. International Chemical Safety Cards.
  • 4-Piperidinopiperidine. Antibodies.
  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto, Department of Chemistry.
  • Piperidin-3-amine. PubChem, NIH.
  • SAFETY DATA SHEET. FUJIFILM Wako Chemicals.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.